molecular formula C11H17NO4 B3045321 2,5-Dioxopyrrolidin-1-YL heptanoate CAS No. 104943-22-8

2,5-Dioxopyrrolidin-1-YL heptanoate

Katalognummer: B3045321
CAS-Nummer: 104943-22-8
Molekulargewicht: 227.26
InChI-Schlüssel: TZOPRUAVCWAPKX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,5-Dioxopyrrolidin-1-YL heptanoate is a useful research compound. Its molecular formula is C11H17NO4 and its molecular weight is 227.26. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) heptanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-2-3-4-5-6-11(15)16-12-9(13)7-8-10(12)14/h2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZOPRUAVCWAPKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)ON1C(=O)CCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40733320
Record name 1-(Heptanoyloxy)pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40733320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104943-22-8
Record name 1-(Heptanoyloxy)pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40733320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to 2,5-Dioxopyrrolidin-1-yl heptanoate: Principles and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Hydroxysuccinimide (NHS) esters are foundational reagents in bioconjugation, enabling the covalent attachment of molecules to proteins and other biomolecules with high efficiency and selectivity.[1][] 2,5-Dioxopyrrolidin-1-yl heptanoate, also known as NHS heptanoate, is a specific amine-reactive building block that incorporates a seven-carbon aliphatic linker upon conjugation. This guide provides an in-depth examination of its chemical properties, mechanism of action, and a detailed, field-tested protocol for its use in labeling proteins. We will explore the critical parameters governing the reaction, best practices for purification and characterization, and the underlying causality for experimental choices to ensure reproducible and validated results.

Physicochemical Properties

Understanding the fundamental properties of this compound is the first step toward its successful application. The molecule consists of a heptanoic acid functional group activated by an N-hydroxysuccinimide ester. This activation renders the carbonyl carbon highly susceptible to nucleophilic attack by primary amines.

PropertyValueSource
Chemical Name This compoundN/A
CAS Number 104943-22-8[3][4]
Molecular Formula C₁₁H₁₇NO₄[3]
Molecular Weight 227.26 g/mol [3]
Storage Conditions Inert atmosphere, store in freezer, under -20°C[3]

Mechanism of Action: Amine-Reactive NHS Ester Chemistry

The utility of this compound is rooted in the robust and selective reaction of the NHS ester with primary aliphatic amines.[5][6] In the context of drug development and research, these primary amines are most often the ε-amino group of lysine residues and the N-terminal α-amino group of proteins and peptides.[1][]

The reaction proceeds via a nucleophilic acyl substitution mechanism:

  • Nucleophilic Attack: The unprotonated primary amine on the target biomolecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of the NHS ester.

  • Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.

  • Leaving Group Departure: The N-hydroxysuccinimide moiety is an excellent leaving group, and its departure collapses the intermediate.

  • Amide Bond Formation: This results in the formation of a highly stable amide bond, covalently linking the heptanoate moiety to the biomolecule, and the release of N-hydroxysuccinimide as a water-soluble byproduct.[1]

This reaction is highly dependent on pH. An optimal pH range of 7.2 to 8.5 is crucial.[1][] Below pH 7.2, the concentration of the reactive, unprotonated amine (-NH₂) is too low as it exists predominantly in its protonated, non-nucleophilic ammonium form (-NH₃⁺).[1] Above pH 8.5, the rate of hydrolysis of the NHS ester, where water acts as the nucleophile, begins to significantly compete with the aminolysis reaction, reducing conjugation efficiency.[1][7]

G cluster_0 Reactants cluster_1 Products r1 This compound (NHS Heptanoate) p1 Protein-NH-CO-(CH₂)₅-CH₃ (Stable Amide Bond) r1->p1 Nucleophilic Attack pH 7.2 - 8.5 p2 N-Hydroxysuccinimide (Byproduct) r1->p2 Leaving Group r2 Protein-NH₂ (Primary Amine) r2->p1 G cluster_prep Preparation cluster_reaction Reaction cluster_purify Purification & Storage A 1. Buffer Exchange (Amine-free buffer, e.g., PBS) C 3. Adjust pH to 8.3 (Add Bicarbonate Buffer) A->C B 2. Prepare Fresh NHS Ester Stock (10 mg/mL in anhydrous DMSO) D 4. Add NHS Ester to Protein (10-20x molar excess) B->D C->D E 5. Incubate (1 hr at Room Temp) D->E F 6. Purify via Desalting Column (Remove excess reagent) E->F G 7. Characterize (DOL) & Store at -20°C F->G

Sources

Technical Monograph: Handling and Applications of 2,5-Dioxopyrrolidin-1-yl Heptanoate

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety & Bioconjugation Protocol

Executive Summary

2,5-Dioxopyrrolidin-1-yl heptanoate (also known as Succinimidyl Heptanoate ) is a heterobifunctional reagent primarily used to introduce a heptanoyl (C7) lipid tail onto primary amines via acylation.[1][2] This modification is critical in lipid nanoparticle (LNP) engineering, protein lipidation studies, and the synthesis of hydrophobic drug conjugates.[2]

Unlike standard Safety Data Sheets (SDS) which provide static hazard lists, this technical guide integrates physicochemical stability data with operational workflows.[2] The core safety risk stems from its function: as a potent acylating agent, it can modify human skin proteins upon contact, leading to irreversible sensitization.[2][3]

Part 1: Chemical Identity & Physicochemical Profile[2]

ParameterSpecification
IUPAC Name This compound
Common Name Succinimidyl Heptanoate; NHS-Heptanoate
CAS Number 104943-22-8
Molecular Formula C₁₁H₁₇NO₄
Molecular Weight 227.26 g/mol
Reactive Group N-Hydroxysuccinimide (NHS) ester
Lipid Tail Heptanoic acid (C7:[2]0)
Solubility Soluble in DMSO, DMF, Chloroform.[2] Hydrolyzes in aqueous buffers.[4][5]
Appearance White to off-white crystalline solid

Part 2: Critical Hazard Analysis (The "Why" Behind Safety)

Acylation & Sensitization (H317)
  • Mechanism: The NHS-ester moiety is designed to react rapidly with nucleophilic primary amines (lysine residues, N-termini).[2] Upon skin contact, it does not merely "irritate"; it covalently binds to dermal proteins (haptenization).

  • Consequence: The immune system recognizes these modified self-proteins as foreign, potentially triggering a Type IV Hypersensitivity reaction (Allergic Contact Dermatitis).[2]

  • Control: Standard nitrile gloves (0.11 mm) provide a temporary barrier.[2] Double-gloving is recommended during weighing to prevent micro-contamination of the balance area.[2]

Ocular Damage (H318/H319)
  • Mechanism: Rapid hydrolysis on the moist surface of the cornea releases heptanoic acid (an irritant) and NHS, while simultaneously acylating corneal proteins.[2]

  • Control: Safety goggles (ANSI Z87.[2]1) are non-negotiable.

Hydrolytic Instability
  • Mechanism: Moisture attacks the carbonyl carbon of the ester bond.

  • Impact: Degraded reagent releases free NHS and heptanoic acid, which lowers conjugation efficiency and alters the pH of the reaction mixture.

Part 3: Stability & Reaction Kinetics

The success of any protocol involving NHS-Heptanoate relies on managing the competition between Aminolysis (desired conjugation) and Hydrolysis (degradation).[2]

Reaction Pathway Analysis

ReactionKinetics Reagent NHS-Heptanoate (Active Ester) Intermediate Tetrahedral Intermediate Reagent->Intermediate Nucleophilic Attack Target Target Molecule (Primary Amine R-NH2) Target->Intermediate Water Water (OH-) Water->Intermediate pH > 8.0 accelerates Product Lipidated Conjugate (Stable Amide Bond) Intermediate->Product Major Pathway (pH 7.2-8.0) Waste1 NHS Group (Leaving Group) Intermediate->Waste1 HydrolysisProd Heptanoic Acid (Inactive) Intermediate->HydrolysisProd Competing Pathway (Moisture/High pH)

Figure 1: Kinetic competition between conjugation (green) and hydrolysis (red).[2] Note that hydrolysis rates increase significantly at pH > 8.0.[6]

Part 4: Operational Protocol (SOP)

Objective: Conjugation of Heptanoate tail to a protein or amine-functionalized nanoparticle.

Phase 1: Pre-Reaction Preparation
  • Equilibration: Remove the reagent vial from -20°C storage. Do not open until the vial reaches room temperature (approx. 30 mins). Opening a cold vial introduces condensation, instantly initiating hydrolysis.

  • Buffer Selection:

    • Recommended: Phosphate-buffered saline (PBS), HEPES, or Bicarbonate (pH 7.2 – 8.0).[2][5]

    • Forbidden: Tris, Glycine, or any buffer containing primary amines (these will scavenge the reagent).[2][5]

Phase 2: Solubilization & Reaction[2]
StepActionTechnical Rationale
1 Prepare Stock Dissolve NHS-Heptanoate in anhydrous DMSO or DMF to a concentration of 10–50 mM.[2]
2 Calculate Ratio Use a 10-fold to 50-fold molar excess of reagent over the target amine.
3 Initiate Add the DMSO stock to the aqueous protein/amine solution. Keep final organic solvent volume < 10% (v/v).[2]
4 Incubate Incubate for 30–60 minutes at Room Temperature or 2 hours at 4°C.
Phase 3: Quenching & Purification[2][7]

Workflow Start Reaction Mixture (Post-Incubation) Quench Add Quenching Buffer (1M Tris or Glycine, pH 8.0) Start->Quench Wait Incubate 15 mins (Scavenges unreacted NHS-ester) Quench->Wait Purify Purification Step (Dialysis / Desalting Column) Wait->Purify Final Final Conjugate (Store at -20°C or 4°C) Purify->Final

Figure 2: Post-reaction processing to ensure removal of active ester and byproducts.[2]

Part 5: Emergency Controls & Disposal

Accidental Release Measures
  • Spill Cleanup: Do not wipe with water initially (spreads the hydrolysis products). Absorb with inert material (vermiculite/sand).[2] Clean the surface with a 10% NaOH solution after bulk removal to hydrolyze/deactivate any residue, then rinse with water.

  • Skin Contact: Wash with soap and copious water for 15 minutes.[7][8] Do not use ethanol (may enhance transdermal absorption).[2]

Disposal
  • Hydrolysis before Disposal: Dissolve waste reagent in a basic solution (pH > 10) for 1 hour to ensure complete conversion to harmless Heptanoic acid and NHS.

  • Waste Stream: Dispose of as chemical waste containing organic solvents.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.).[2] Academic Press.[2] (Standard field reference for NHS chemistry mechanisms).

Sources

Technical Guide: Storage & Handling of Amine-Reactive 2,5-Dioxopyrrolidin-1-yl Heptanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,5-Dioxopyrrolidin-1-yl heptanoate (commonly known as Succinimidyl Heptanoate ) is a specialized heterobifunctional reagent used to attach a medium-chain fatty acid (C7, heptanoyl group) to primary amines on proteins, peptides, or amine-modified surfaces. This process, known as lipidation, alters the hydrophobicity and membrane-interaction properties of the target biomolecule.

The reagent relies on an N-hydroxysuccinimide (NHS) ester moiety for reactivity.[1] While highly efficient, this functional group is thermodynamically unstable in the presence of moisture. Hydrolysis is the primary degradation pathway, converting the active ester back into non-reactive heptanoic acid and N-hydroxysuccinimide.

This guide defines the critical storage architecture required to maintain reagent integrity (purity >95%) and ensure reproducible bioconjugation results.

Part 1: The Chemical Basis of Instability

To master storage, one must understand the degradation mechanism. The NHS ester is an "activated" carboxylate. It is designed to be a good leaving group, making it susceptible to nucleophilic attack.

The Competition: Aminolysis vs. Hydrolysis

In a conjugation reaction, two nucleophiles compete for the carbonyl carbon of the heptanoate:

  • Primary Amine (Target): The

    
    -amino group of Lysine or N-terminal amine attacks the carbonyl, forming a stable amide bond (Lipidation).
    
  • Water (Contaminant): Water attacks the carbonyl, cleaving the NHS group and regenerating the carboxylic acid (Hydrolysis).

Critical Insight: The rate of hydrolysis increases logarithmically with pH and temperature. However, during storage, atmospheric moisture is the silent killer. Even trace water molecules in a frozen vial can degrade the reagent over months via solid-state hydrolysis or microscopic condensation upon thawing.

Diagram: Reaction Pathways & Degradation

The following diagram illustrates the divergent pathways of the reagent. Storage protocols are designed solely to block the "Hydrolysis" path.

ReactionPathways Reagent Succinimidyl Heptanoate (Active Ester) Intermediate Tetrahedral Intermediate Reagent->Intermediate Nucleophilic Attack Amine Protein-NH2 (Primary Amine) Amine->Intermediate Water H2O (Moisture/Buffer) Water->Intermediate Hydrolysis (Avoid) Product Heptanoylated Protein (Stable Amide Bond) Intermediate->Product Aminolysis Path NHS NHS Byproduct (Leaving Group) Intermediate->NHS Released DeadReagent Heptanoic Acid (Inactive) Intermediate->DeadReagent Hydrolysis Path

Figure 1: The mechanistic bifurcation. Storage conditions aim to eliminate the red dashed pathway (Hydrolysis) by removing H2O from the environment.

Part 2: Optimal Storage Protocol (The Gold Standard)

The following protocol is non-negotiable for maintaining activity over long periods (>6 months).

Long-Term Storage Conditions
ParameterSpecificationScientific Rationale
Temperature -20°C (or -80°C)Arrhenius equation dictates that lower temperatures exponentially slow the rate of spontaneous hydrolysis.
Atmosphere Inert Gas (Argon/Nitrogen)Displaces oxygen and atmospheric moisture. Argon is preferred as it is heavier than air and "blankets" the solid.
Desiccation Required A desiccant pack (silica gel or molecular sieves) must be present in the secondary container to scavenge trapped humidity.
Container Amber Glass / Foil While less light-sensitive than fluorophores, amber glass prevents UV-induced radical degradation of the lipid chain.
Physical State Solid / Powder Never store as a solution. Hydrolysis in solution (even in "anhydrous" DMSO) occurs over days/weeks.
The "Equilibration" Rule (Most Common Failure Point)

Never open a cold bottle of NHS ester. When a -20°C vial is exposed to room temperature air, moisture immediately condenses on the cold solid reagent. This water will hydrolyze the reagent once the vial is closed and returned to the freezer.

Protocol:

  • Remove vial from freezer.

  • Place in a desiccator at Room Temperature (RT).

  • Wait 30–60 minutes until the vial feels ambient to the touch.

  • Only then, break the seal.

Part 3: Handling & Solubilization Workflow

Succinimidyl heptanoate is hydrophobic (lipophilic). Unlike Sulfo-NHS esters, it is not water-soluble . It requires an organic co-solvent system.[2]

Solvent Selection
  • Primary Solvent: Anhydrous DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).

    • Requirement: Must be "Molecular Biology Grade" or "Anhydrous" (≤0.005% water).

    • Tip: Do not use a DMSO bottle that has been sitting open on a shelf; it is hygroscopic and likely contains water.

  • Secondary (Reaction) Buffer: PBS, HEPES, or Borate (pH 7.2 – 8.5).

    • Constraint: Buffer must be Amine-Free . (No Tris, Glycine, or Urea).

Workflow Diagram

This workflow ensures the reagent is exposed to moisture for the minimum possible time.

HandlingWorkflow cluster_Storage Storage (-20°C) cluster_Prep Preparation (Room Temp) cluster_Reaction Conjugation Store Vial in Desiccator Equilibrate Equilibrate to RT (30-60 mins, Unopened) Store->Equilibrate Remove from Freezer Weigh Weigh Solid (Quickly) Equilibrate->Weigh Open Vial Dissolve Dissolve in Anhydrous DMSO/DMF (10-50 mM) Weigh->Dissolve Immediate Dissolve->Store DO NOT RETURN SOLUTION TO STORAGE Mix Add to Protein Solution (Final solvent < 10%) Dissolve->Mix Use within 5 mins

Figure 2: Operational workflow. Note the critical prohibition against storing dissolved reagent.

Part 4: Quality Control & Validation

How do you know if your Succinimidyl Heptanoate is still active?

The Hydrolysis Assay (UV Absorbance)

The NHS group, when cleaved (hydrolyzed), has a distinct UV absorbance compared to the ester. However, a simpler functional check is often preferred in a biology lab.

Simple Activity Test:

  • Blank: Measure absorbance of 50 mM NaOH at 260 nm.

  • Sample: Add a small aliquot of your NHS-heptanoate (dissolved in DMSO) to the NaOH.

  • Observation: The NHS leaving group absorbs strongly at 260 nm (extinction coefficient ~9,700 M⁻¹cm⁻¹ at pH > 9).[1]

  • Calculation: If the absorbance at 260nm corresponds to the molarity of the starting powder, the NHS group was present. Note: This confirms the presence of the NHS group, but a conjugation test with a standard amine (e.g., lysine) and TLC/HPLC is the only way to prove the ester bond was intact prior to the test.

Troubleshooting Table
SymptomProbable CauseCorrective Action
Low Conjugation Efficiency Hydrolysis of reagentEnsure DMSO is anhydrous. Check if vial was opened cold (condensation).
Precipitation in Buffer Hydrophobicity of HeptanoateThe C7 tail is lipid-like. Ensure DMSO/DMF is ~10% of final volume.[2] Add reagent slowly while vortexing.
No Reaction Buffer IncompatibilityEnsure reaction buffer contains NO primary amines (e.g., Tris contains amines). Use PBS or HEPES.
Reagent Clumping Moisture contaminationIf the powder is clumped/sticky, it has absorbed water. Discard and buy fresh.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (The definitive text on NHS ester chemistry and protocols).
  • Thermo Fisher Scientific. NHS Ester Chemistry and Protocols. Technical Guide. Link

  • BroadPharm. this compound Product Data. (Confirming storage at -20°C). Link

  • Laysan Bio. Hydrolysis Half-Lives of NHS Esters. Technical Data Sheet. (Data on pH dependency of hydrolysis). Link

  • Sigma-Aldrich. Handling and Storage of NHS Esters. Technical Bulletin. Link

Sources

Methodological & Application

Standard protocol for conjugating 2,5-Dioxopyrrolidin-1-yl heptanoate to peptides

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Lipidation of Peptides using Succinimidyl Heptanoate

Abstract & Introduction

Peptide therapeutics often suffer from rapid renal clearance and poor membrane permeability. Lipidation—the covalent attachment of fatty acid chains—is a proven strategy to overcome these limitations by promoting albumin binding (extending half-life) and increasing lipophilicity (enhancing cellular uptake).[1]

This guide details the protocol for conjugating 2,5-Dioxopyrrolidin-1-yl heptanoate (commonly known as Succinimidyl Heptanoate or Heptanoic Acid NHS Ester ) to peptide substrates. Unlike longer palmitoyl (C16) chains, the heptanoyl (C7) group provides a moderate increase in hydrophobicity, suitable for applications requiring balanced solubility profiles or specific hydrophobic pocket interactions.

Key Chemical Identity:

  • IUPAC Name: this compound

  • Common Name: Succinimidyl Heptanoate / NHS-Heptanoate

  • Reactive Group:

    
    -Hydroxysuccinimide (NHS) ester[1][2][3]
    
  • Target: Primary amines (

    
    -terminus or Lysine 
    
    
    
    -amino groups)[2]

Reaction Mechanism & Causality

The conjugation relies on the nucleophilic attack of a primary amine on the activated ester carbonyl of the succinimidyl heptanoate.

The Mechanism:

  • Activation: The heptanoic acid is pre-activated as an NHS ester (supplied as the reagent).

  • Nucleophilic Attack: At pH 7.2–8.5, the peptide's primary amine is deprotonated (

    
    ) and attacks the carbonyl carbon of the reagent.
    
  • Tetrahedral Intermediate: A transient intermediate forms and collapses.

  • Leaving Group Release:

    
    -hydroxysuccinimide (NHS) is released as a byproduct, forming a stable amide bond.[3]
    

Competing Reaction (Hydrolysis): Water molecules can also attack the NHS ester, hydrolyzing it back to free heptanoic acid. This reaction competes with conjugation, particularly at pH > 8.5 or in dilute peptide solutions.

ReactionMechanism Reagent Succinimidyl Heptanoate (Active Ester) Intermediate Tetrahedral Intermediate Reagent->Intermediate pH 7.2-8.5 Hydrolysis Hydrolyzed Acid (Inactive Waste) Reagent->Hydrolysis H2O (Competing Rxn) Peptide Peptide-NH2 (Nucleophile) Peptide->Intermediate Product Lipidated Peptide (Stable Amide Bond) Intermediate->Product Byproduct NHS (Leaving Group) Intermediate->Byproduct

Figure 1: Reaction pathway showing the desired aminolysis and the competing hydrolysis.

Pre-Conjugation Considerations

Successful lipidation requires balancing the solubility of the hydrophobic reagent with the hydrophilic peptide.

Table 1: Critical Reaction Parameters
ParameterRecommended ConditionScientific Rationale
Buffer System PBS, HEPES, or Bicarbonate (50–100 mM)Must be amine-free. Tris or Glycine will react with the NHS ester, consuming the reagent.[4]
pH 7.5 – 8.5Below 7.0, amines are protonated (

) and unreactive. Above 9.0, hydrolysis dominates.
Solvent (Reagent) Anhydrous DMSO or DMFThe heptanoate ester is hydrophobic and unstable in water. Dissolve immediately before use.
Solvent (Reaction) 20–50% Organic Co-solventHigh organic content prevents the lipid reagent from precipitating upon addition to the aqueous peptide solution.
Stoichiometry 2 – 10 Molar EquivalentsExcess reagent drives the reaction to completion, compensating for hydrolysis losses.

Detailed Experimental Protocol

Materials:

  • Peptide substrate (lyophilized).[1][5]

  • This compound (Store at -20°C, desiccated).

  • Reaction Buffer: 100 mM

    
    , pH 8.3 (freshly prepared).
    
  • Solvent: Anhydrous DMSO or DMF.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

Step 1: Peptide Solubilization

Dissolve the peptide in the Reaction Buffer (100 mM


, pH 8.3) to a concentration of 5–10 mg/mL .
  • Note: If the peptide is hydrophobic, dissolve it first in a minimal volume of DMSO, then dilute with buffer. Ensure the final pH remains between 7.5 and 8.5.

Step 2: Reagent Preparation (Critical Timing)

Weigh out the Succinimidyl Heptanoate. Dissolve it in anhydrous DMSO to a concentration of 10–20 mg/mL .

  • Caution:Do not prepare this stock in advance. NHS esters hydrolyze within minutes in the presence of moisture. Prepare immediately before addition.

Step 3: Conjugation Reaction

Slowly add the NHS-heptanoate solution to the peptide solution while vortexing or stirring.

  • Target Ratio: Add 2 to 5 molar equivalents of reagent relative to the peptide.

  • Solvent Check: Ensure the final mixture contains at least 20-30% DMSO/DMF to keep the lipid reagent in solution. If the solution turns cloudy (precipitation), add more DMSO immediately.

  • Incubation: Incubate at Room Temperature (20–25°C) for 1 to 2 hours with continuous gentle agitation.

Step 4: Quenching

Add 1 M Tris-HCl (pH 8.0) to the reaction mixture to a final concentration of 50 mM. Incubate for 15 minutes.

  • Why: Tris contains a primary amine that rapidly reacts with any remaining NHS ester, preventing over-reaction or side reactions during purification.

Step 5: Purification & Analysis

The lipidated peptide will be significantly more hydrophobic than the starting material.

  • Method: RP-HPLC (C18 or C8 column).

  • Gradient: Use a shallower gradient or higher organic concentrations (e.g., 20% to 90% Acetonitrile) compared to the native peptide.

  • Validation: Collect peaks and analyze via LC-MS.

Quality Control & Validation

To confirm successful conjugation, you must verify the mass shift.

Mass Shift Calculation:

  • Added Group: Heptanoyl (

    
    )
    
  • Lost Atom: Hydrogen (

    
    ) from the amine.
    
  • Net Mass Increase: +112.17 Da.



  • Example: If Peptide MW = 1000.0 Da, Product MW = 1112.2 Da.

Workflow Start Start: Lyophilized Peptide Solubilize Solubilize in NaHCO3 (pH 8.3) + DMSO (if needed) Start->Solubilize Mix Mix: Dropwise Addition (Maintain >30% Organic Solvent) Solubilize->Mix PrepReagent Dissolve NHS-Heptanoate in Anhydrous DMSO PrepReagent->Mix Prepare Fresh Incubate Incubate 1-2 Hours @ RT Mix->Incubate Quench Quench with Tris-HCl Incubate->Quench HPLC Purify: RP-HPLC (Adjust gradient for hydrophobicity) Quench->HPLC QC QC: Mass Spec (+112 Da) HPLC->QC

Figure 2: Operational workflow for peptide lipidation.

Troubleshooting Guide

Table 2: Common Issues and Solutions
SymptomProbable CauseCorrective Action
Precipitation upon mixing Reagent insolubility in aqueous buffer.Increase DMSO/DMF concentration to 30–50%. Add reagent slower.[6]
Low Conjugation Yield Hydrolysis of NHS ester.[3][7]Use anhydrous DMSO.[4] Ensure buffer pH is < 8.5. Use fresh reagent.
Multiple Additions (+224 Da) Non-specific labeling (e.g., Lys + N-term).Control pH strictly (pH 7.0 favors N-term). Reduce reagent equivalents.
No Reaction Buffer contains amines.Ensure no Tris, Glycine, or Ammonium ions are in the reaction buffer.[4]

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (The authoritative text on NHS chemistry and protocols).
  • Thermo Fisher Scientific. (n.d.). NHS Ester Reaction Chemistry Guide. Retrieved from

  • Biotium. (2023).[4] Protocol: Succinimidyl Ester Labeling of Protein Amines. Retrieved from

  • Zhang, L., & Bulaj, G. (2012).[8] Converting Peptides into Drug Leads by Lipidation. Current Medicinal Chemistry. Retrieved from

  • Sigma-Aldrich. (n.d.). Protocol for Conjugating NHS-Ester Modifications. Retrieved from

Sources

Application Note: Reaction Conditions for 2,5-Dioxopyrrolidin-1-yl Heptanoate with Primary Amines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This technical guide details the optimal reaction conditions for 2,5-Dioxopyrrolidin-1-yl heptanoate (commonly referred to as Succinimidyl Heptanoate or NHS-Heptanoate ) with primary amines.

NHS-Heptanoate is an amine-reactive heterobifunctional crosslinker and labeling reagent. It is primarily used to introduce a heptanoyl (C7) alkyl chain onto proteins, peptides, or amine-functionalized surfaces. This process, known as lipidation, modifies the hydrophobicity of the target molecule, potentially altering its membrane permeability, half-life, or interaction with hydrophobic pockets in receptor sites.

Unlike hydrophilic NHS esters (e.g., NHS-PEG), NHS-Heptanoate is hydrophobic. Successful conjugation requires a biphasic or co-solvent system to maintain reagent solubility while preserving the aqueous stability of the biological target.

Chemical Mechanism

The reaction relies on Nucleophilic Acyl Substitution .[1][][3] The N-hydroxysuccinimide (NHS) ester activates the carbonyl group of the heptanoic acid, making it susceptible to nucleophilic attack by primary amines (


).
Reaction Pathway
  • Nucleophilic Attack: The unprotonated primary amine (from a Lysine residue or N-terminus) attacks the carbonyl carbon of the NHS-Heptanoate.

  • Intermediate Formation: A tetrahedral intermediate is transiently formed.[1][3]

  • Elimination: The NHS group is a good leaving group.[][4] It is eliminated, resulting in a stable amide bond connecting the heptanoyl tail to the target molecule.

Competitive Hydrolysis

In aqueous buffers, water competes with the amine for the ester. Hydrolysis converts the active NHS ester back into heptanoic acid (non-reactive) and free NHS. The rate of hydrolysis increases with pH.[1][3][5][6]

NHS_Mechanism NHS_Ester NHS-Heptanoate (Hydrophobic Electrophile) Intermediate Tetrahedral Intermediate NHS_Ester->Intermediate + Amine Hydrolysis Hydrolyzed Acid (Inactive) NHS_Ester->Hydrolysis + H2O (pH > 8.0) Amine Primary Amine (R-NH2 Nucleophile) Amine->Intermediate Amide Heptanoylated Conjugate (Stable Amide Bond) Intermediate->Amide Elimination NHS_Group NHS Leaving Group (Byproduct) Intermediate->NHS_Group

Figure 1: Mechanism of NHS-Heptanoate conjugation. Note the competitive hydrolysis pathway (red dotted line) which must be minimized via stoichiometry and pH control.

Critical Reaction Parameters

Success with NHS-Heptanoate hinges on balancing three competing factors: Solubility (requires organic solvent), Reactivity (requires basic pH), and Stability (requires neutral pH/low water).

Solvent System (The Solubility Challenge)

NHS-Heptanoate is insoluble in water . Adding it directly to an aqueous buffer will result in immediate precipitation and zero conjugation.

  • Requirement: Dissolve the reagent in anhydrous DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide) to create a high-concentration stock solution.

  • Protocol Limit: The final organic solvent concentration in the protein reaction must be kept between 5% and 10% (v/v) . Exceeding 10% may precipitate or denature the protein.

Buffer Composition & pH
  • Target pH: 8.0 – 8.5 .

    • Why: The

      
      -amine of Lysine has a pKa of ~10.5. To be nucleophilic, it must be deprotonated. pH 8.5 provides a sufficient fraction of unprotonated amines without causing rapid hydrolysis of the NHS ester (half-life < 10 mins at pH 8.6) [1].
      
  • Incompatible Buffers: DO NOT USE Tris, Glycine, or any buffer containing primary amines. These will react with the reagent and quench it.

  • Recommended Buffers: Phosphate-buffered saline (PBS), HEPES, or Bicarbonate buffers.

Stoichiometry

Due to the competitive hydrolysis and the potential for the hydrophobic heptanoate tail to form micelles or aggregates, a molar excess is required.

  • Standard: 10-fold to 20-fold molar excess of NHS-Heptanoate over the protein.

Experimental Protocol: Protein Heptanoylation

This protocol describes the labeling of a generic protein (e.g., BSA, IgG) with NHS-Heptanoate.

Materials Required[4][6][7][8][9]
  • Protein: 1–5 mg/mL in PBS (pH 7.4) or Carbonate Buffer (pH 8.5). Ensure buffer is amine-free.

  • Reagent: this compound (Store desiccated at -20°C).

  • Solvent: Anhydrous DMSO or DMF.

  • Quench: 1M Tris-HCl (pH 8.0) or Ethanolamine.

  • Purification: Desalting column (e.g., Sephadex G-25) or Dialysis cassette.

Step-by-Step Workflow
1. Preparation of Protein Solution

Adjust the protein solution to pH 8.0–8.5 using 1M Sodium Bicarbonate if it is currently in PBS.

  • Target Concentration: 2 mg/mL (Higher concentrations favor aminolysis over hydrolysis).

2. Preparation of Reagent Stock

Critical: Prepare immediately before use. NHS esters hydrolyze in moist solvents.

  • Weigh 1–2 mg of NHS-Heptanoate.

  • Dissolve in anhydrous DMSO to a concentration of 10 mM .

    • Calculation: MW of NHS-Heptanoate

      
       227.26  g/mol .
      
    • 1 mg in ~440

      
      L DMSO 
      
      
      
      10 mM.
3. Conjugation Reaction
  • Calculate the volume of Stock Reagent needed for a 20-fold molar excess .

  • Slowly add the DMSO stock to the protein solution while gently vortexing or stirring.

    • Tip: Do not add all at once to avoid local precipitation of the hydrophobic reagent.

  • Ensure final DMSO concentration is < 10%.[1]

  • Incubate at Room Temperature (20–25°C) for 30 to 60 minutes , or at 4°C for 2 hours.

4. Quenching

Stop the reaction to prevent over-labeling or non-specific hydrophobic aggregation.

  • Add 1M Tris-HCl (pH 8.0) to a final concentration of 50 mM.

  • Incubate for 15 minutes at RT.

5. Purification

Remove free heptanoic acid and organic solvent.

  • Method: Desalting column (Zeba Spin or PD-10) equilibrated with PBS.

  • Note: Dialysis is effective but slower; hydrophobic heptanoic acid may stick to some dialysis membranes.

Data Summary & Troubleshooting

Quantitative Parameters Table
ParameterOptimal ConditionFailure Mode (If Deviated)
pH 8.0 – 8.5< 7.0: Low reactivity (protonated amines). > 9.0: Rapid hydrolysis of reagent.
Solvent DMSO / DMF (Anhydrous)Water: Immediate precipitation/hydrolysis.
Solvent % 5 – 10% (v/v)> 10%: Protein denaturation/precipitation.
Temperature 4°C – 25°C> 37°C: Rapid hydrolysis dominates.
Time 30 – 60 mins> 2 hours: Degradation of protein; no yield gain.
Troubleshooting Guide

Problem: Precipitation upon adding reagent.

  • Cause: The hydrophobic heptyl chain is crashing out of the aqueous phase.

  • Solution: Dilute the protein less (keep protein conc. high). Add the DMSO stock more slowly. Increase DMSO % slightly (up to 15% if protein tolerates).

Problem: No conjugation observed (Mass Spec shows no +112 Da shift).

  • Cause: Hydrolysis of stock reagent or wrong pH.

  • Solution: Use fresh anhydrous DMSO. Verify buffer pH is > 7.[4]5. Ensure buffer contains NO amines (e.g., remove Glycine from purification steps).

Process Visualization

Workflow Start Start: Dry NHS-Heptanoate Solubilize Dissolve in Anhydrous DMSO (10-50 mM Stock) Start->Solubilize Check_Buffer Check Buffer: Is it Amine-Free? pH 8.0-8.5? Solubilize->Check_Buffer Mix Add Reagent to Protein (Dropwise, <10% Solvent) Check_Buffer->Mix Yes Incubate Incubate 30-60 min @ RT Mix->Incubate Quench Quench Add Tris or Ethanolamine Incubate->Quench Purify Purify (Desalt/Dialysis) Remove Free Acid/DMSO Quench->Purify End Final Conjugate (Lipidated Protein) Purify->End

Figure 2: Decision tree and experimental workflow for NHS-Heptanoate conjugation.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. Chapter 3: Zero-Length Crosslinkers.

  • Thermo Fisher Scientific. (n.d.). NHS Ester Reaction Chemistry Guide. Retrieved from ThermoFisher.com.

  • Mattson, G., et al. (1993). A practical approach to crosslinking. Molecular Biology Reports, 17, 167–183.

  • PubChem. (2025).[7][8][9] this compound Compound Summary.

Sources

Application Note: Solvent Selection & Dissolution Protocol for 2,5-Dioxopyrrolidin-1-yl Heptanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,5-Dioxopyrrolidin-1-yl heptanoate (NHS-Heptanoate) is a heterobifunctional reagent primarily used for lipidization —the covalent attachment of a hydrophobic heptyl (C7) tail to primary amines (lysine residues or N-termini) on proteins and peptides. This modification alters the pharmacokinetic profile, membrane permeability, and self-assembly properties of the target biomolecule.

Critical Success Factor: The N-hydroxysuccinimide (NHS) ester moiety is moisture-sensitive. Hydrolysis is the primary failure mode, converting the active reagent back to inert heptanoic acid. Therefore, solvent selection is not merely about solubility; it is about suppressing hydrolysis until the moment of conjugation.

This guide provides a scientifically rigorous protocol for solvent selection, stock preparation, and aqueous conjugation, ensuring maximum labeling efficiency.

Chemical Properties & Solvent Selection Logic

Solubility Profile

NHS-Heptanoate consists of a hydrophobic alkyl chain (heptyl) and a polar NHS group. This amphiphilic nature dictates its solubility:

  • Water: Poorly soluble; rapid hydrolysis occurs upon dissolution.

  • Organic Solvents: Highly soluble in polar aprotic solvents.

Solvent Selection Matrix

The choice between DMSO and DMF is nuanced. While both dissolve the compound, their secondary effects on protein stability and reaction chemistry differ.

FeatureDimethyl Sulfoxide (DMSO) Dimethylformamide (DMF) Recommendation
Solubility High (>50 mg/mL estimated)High (>50 mg/mL estimated)DMSO is preferred.
Hygroscopicity High (Absorbs water from air)ModerateUse Anhydrous grade only.
Freezing Point 18.5°C (Solid at cool RT)-61°C (Liquid at all temps)Thaw DMSO completely before use.
Chemical Risk Low reactivity.Can degrade to amines (fishy smell) which consume the NHS ester.Avoid old/low-grade DMF.
Protein Safety Tolerated by most proteins <10% v/v.Can trigger denaturation/precipitation in sensitive proteins.DMSO is generally safer.

Expert Insight:

Do not use alcohols (Methanol, Ethanol) to dissolve NHS esters. Alcohols contain hydroxyl groups (-OH) that can attack the NHS ester, causing transesterification and permanently inactivating the reagent before it touches your protein.

Reaction Mechanism & Hydrolysis Risk

Understanding the competition between the desired reaction (Aminolysis) and the side reaction (Hydrolysis) is critical for protocol timing.

Reaction Pathway Diagram

The following diagram illustrates the kinetic competition. The goal is to maximize the upper pathway (Amide Bond Formation) and minimize the lower pathway (Hydrolysis).

ReactionPathway NHS_Ester NHS-Heptanoate (Active Reagent) Intermediate Tetrahedral Intermediate NHS_Ester->Intermediate Nucleophilic Attack Amine Protein-NH2 (Target) Amine->Intermediate + R-NH2 (pH 7-9) Water H2O (Solvent/Contaminant) Water->Intermediate + H2O (Hydrolysis) Product Heptanoylated Protein (Stable Amide) Intermediate->Product Aminolysis (Fast at pH > 7.5) Byproduct_NHS NHS Group (Leaving Group) Intermediate->Byproduct_NHS Hydrolysis_Product Heptanoic Acid (Inert Waste) Intermediate->Hydrolysis_Product Hydrolysis (Competes)

Caption: Kinetic competition between amine conjugation (green path) and aqueous hydrolysis (red path). High pH accelerates both, but aminolysis is favored by high protein concentration.

Hydrolysis Half-Life Data

Hydrolysis rates are pH-dependent. Work quickly once the reagent enters the aqueous phase.

pH ConditionEstimated Half-Life (t½)Operational Implication
pH 7.0 4–5 hoursSafe for slow addition/mixing.
pH 8.0 ~1 hourOptimal window for reaction.
pH 8.6 ~10 minutesCritical: Mix immediately; do not store.
pH > 9.0 < 5 minutesToo unstable for reproducible results.

Detailed Experimental Protocol

Materials Required[2][3]
  • Reagent: this compound.[1][2][3]

  • Solvent: Anhydrous DMSO (Sigma-Aldrich 276855 or equivalent). Note: Use a fresh bottle or one stored over molecular sieves.

  • Reaction Buffer: PBS (pH 7.4) or HEPES (pH 7.5–8.0). Avoid Tris or Glycine buffers (they contain primary amines that will scavenge the reagent).

  • Desalting Column: Zeba™ Spin Desalting Columns or dialysis cassette (for purification).

Step-by-Step Workflow
Step 1: Calculations

Target a stock concentration of 10–50 mM in DMSO.

  • MW: ~227.26 g/mol

  • Example: To make 100 µL of 50 mM stock:

    
    
    Recommendation: Weigh ~1–2 mg accurately, then adjust DMSO volume to reach 50 mM.
    
Step 2: Stock Solution Preparation (Anhydrous)
  • Equilibrate the DMSO and NHS-Heptanoate reagent to room temperature before opening (prevents condensation).

  • Weigh the reagent into a microcentrifuge tube.

  • Add the calculated volume of Anhydrous DMSO.

  • Vortex for 15–30 seconds until fully dissolved. The solution should be clear.

    • Checkpoint: If the solution is cloudy, the reagent may have hydrolyzed (heptanoic acid is less soluble) or the DMSO is wet.

Step 3: Conjugation Reaction
  • Prepare protein solution in amine-free buffer (PBS/HEPES) at 1–5 mg/mL.

  • While gently vortexing the protein solution, add the NHS-Heptanoate stock slowly (dropwise or submerged injection).

    • Ratio: Typically 5–20 molar excess of reagent over protein.

    • Solvent Limit: Keep final DMSO concentration < 10% (v/v) (ideally < 5%) to prevent protein precipitation.

  • Incubate at Room Temperature for 30–60 minutes or at 4°C for 2 hours.

Step 4: Quenching & Purification
  • Quench: Add 1M Tris (pH 8.0) to a final concentration of 50 mM. Incubate for 15 mins. This reacts with any remaining NHS ester.

  • Purify: Remove free heptanoic acid and NHS byproduct using a desalting column or dialysis against the storage buffer.

Workflow Diagram

ProtocolWorkflow Start Weigh NHS-Heptanoate (Keep Desiccated) Dissolve Dissolve in Anhydrous DMSO (Target 10-50 mM) Start->Dissolve Mix Add Reagent to Protein (Final DMSO < 10%) Dissolve->Mix Immediate Use PrepareProtein Prepare Protein in Amine-Free Buffer (pH 7.5) PrepareProtein->Mix Incubate Incubate 30-60 min @ RT Mix->Incubate Quench Quench with Tris (Stop Reaction) Incubate->Quench Purify Desalting/Dialysis (Remove Byproducts) Quench->Purify

Caption: Operational workflow for protein lipidization using NHS-Heptanoate.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Precipitation upon addition Heptyl chain is hydrophobic; local concentration too high.Add reagent while vortexing; dilute stock further; use lower molar excess.
Low Conjugation Efficiency Hydrolysis of stock solution.Use fresh anhydrous DMSO; ensure buffer is pH 7.5–8.5; avoid Tris buffer.
Protein Aggregation Over-labeling (too many hydrophobic tails).Reduce molar excess (e.g., from 20x to 5x); lower final DMSO %.
"Fishy" odor in solvent DMF degradation.Discard DMF; switch to Anhydrous DMSO.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (The definitive text on NHS ester chemistry and solvent selection).
  • Thermo Fisher Scientific. Amine-Reactive Crosslinker Chemistry. Retrieved from

  • BenchChem. Solubility of SMCC in DMSO and DMF: A Technical Guide. (Provides comparative solubility data for similar NHS-ester crosslinkers). Retrieved from

  • BroadPharm. 2,5-Dioxopyrrolidin-1-yl hept-6-ynoate Product Page. (Structural analog reference for MW and handling). Retrieved from

  • Lumiprobe. Hydrolysis rates for NHS ester functionalized dyes. (Source for pH-dependent half-life data). Retrieved from

Sources

Application Note: Optimizing pH for 2,5-Dioxopyrrolidin-1-yl Heptanoate Labeling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The chemical modification of proteins with fatty acid moieties (lipidation) is a critical strategy for enhancing albumin binding, extending serum half-life, and facilitating membrane interaction. 2,5-Dioxopyrrolidin-1-yl heptanoate (Succinimidyl Heptanoate) is an amine-reactive N-hydroxysuccinimide (NHS) ester used to attach a C7 heptanoyl chain to primary amines (lysine side chains and N-termini).

This guide addresses the single most critical variable in this reaction: pH . While standard NHS protocols suggest a generic pH of 8.3, the hydrophobic nature of the heptanoyl group requires a nuanced approach to balance reaction kinetics (aminolysis) against reagent degradation (hydrolysis) and protein solubility. This document provides a scientifically grounded protocol for optimizing pH to achieve reproducible, high-yield lipidation.

Mechanism of Action

To optimize the reaction, one must understand the competition between the desired conjugation and the inevitable degradation of the reagent.

The Chemical Competition

The NHS-heptanoate reagent is an electrophile that reacts with nucleophiles. In an aqueous protein solution, two nucleophiles compete:

  • Primary Amines (Target): The

    
    -amino group of Lysine (
    
    
    
    ) or the N-terminal amine (
    
    
    ).
  • Water (Contaminant): The solvent itself.

For an amine to react, it must be deprotonated (neutral).[1] At physiological pH (7.4), most Lysines are protonated (


) and unreactive. Increasing the pH increases the concentration of reactive amines (

), accelerating the labeling reaction (Aminolysis). However, higher pH also drastically accelerates the attack of hydroxide ions on the ester, destroying the reagent (Hydrolysis).
Reaction Pathway Diagram

The following diagram illustrates the divergent pathways determined by pH.

NHS_Mechanism NHS_Ester NHS-Heptanoate (Reagent) Intermediate Tetrahedral Intermediate NHS_Ester->Intermediate Amine Protein-NH2 (Nucleophile) Amine->Intermediate  Aminolysis (pH > 7.5)   Water H2O / OH- (Competitor) Water->Intermediate  Hydrolysis (pH > 8.5)   Product Heptanoylated Protein (Stable Amide Bond) Intermediate->Product Byproduct Heptanoic Acid (Hydrolysis Waste) Intermediate->Byproduct NHS_Group NHS Leaving Group Intermediate->NHS_Group

Figure 1: Mechanistic competition in NHS-Heptanoate labeling. High pH favors the green path (Aminolysis) but risks triggering the red path (Hydrolysis) if uncontrolled.

Critical Parameter Analysis

The pH Sweet Spot

For NHS-heptanoate, the optimal window is narrower than for hydrophilic NHS esters.

  • pH < 7.2: Reaction is too slow; amines are protonated.

  • pH > 8.5: Hydrolysis half-life (

    
    ) drops to minutes.[2]
    
  • Target: pH 8.0 – 8.3 . This range provides sufficient deprotonated amines for rapid conjugation while maintaining a reagent half-life of ~1 hour, allowing time for the hydrophobic reagent to interact with the protein surface.

Buffer Selection Rules
  • NO Primary Amines: Never use Tris, Glycine, or Glutamine during the reaction. They will scavenge the reagent.

  • Recommended:

    • Sodium Bicarbonate (

      
      ):  Ideal for pH 8.0–8.5.
      
    • HEPES: Good for pH 7.2–8.0.

    • Phosphate (PBS): Acceptable, but has poor buffering capacity above pH 7.5.

Materials & Preparation

ComponentSpecificationPurpose
Labeling Reagent This compoundThe lipidation agent.
Solvent Anhydrous DMSO or DMFDissolving the hydrophobic reagent. Must be dry.
Reaction Buffer 0.1 M Sodium Bicarbonate, pH 8.3Provides optimal pH environment.
Quenching Buffer 1 M Tris-HCl, pH 8.0Stops reaction by scavenging excess reagent.
Purification Zeba™ Spin Columns or DialysisRemoving hydrolyzed acid and leaving groups.

Protocol 1: pH Optimization Screening

Use this protocol when labeling a new protein target to define the precise pH for your specific application.

  • Prepare Buffer Panel: Prepare 0.1 M Phosphate/Bicarbonate buffers at pH 7.2, 7.6, 8.0, 8.4, and 8.8.

  • Protein Prep: Aliquot protein (1 mg/mL) into 5 tubes. Exchange buffer into the respective pH panel using desalting columns.

  • Reagent Prep: Dissolve NHS-heptanoate in anhydrous DMSO to 10 mM.

    • Note: Prepare immediately before use. Do not store.

  • Reaction: Add reagent to protein at a 10:1 molar excess .

    • Crucial: Keep DMSO concentration < 10% (v/v) to prevent protein denaturation.

  • Incubation: Incubate for 1 hour at Room Temperature (RT).

  • Analysis: Analyze by LC-MS (intact mass) to count the number of heptanoyl groups attached at each pH.

    • Success Metric: Choose the lowest pH that achieves the desired Degree of Labeling (DOL). Lower pH preserves protein integrity better than high pH.

Protocol 2: Optimized Labeling Workflow (Standard Operating Procedure)

The following workflow assumes an optimized pH of 8.3.

Workflow Diagram

Labeling_Workflow cluster_prep Phase 1: Preparation cluster_rxn Phase 2: Reaction cluster_downstream Phase 3: Purification Step1 Buffer Exchange Protein into 0.1M NaHCO3 (pH 8.3) Step3 Add Reagent to Protein (Dropwise, Vortexing) Step1->Step3 Step2 Dissolve NHS-Heptanoate in Anhydrous DMSO Step2->Step3 Step4 Incubate 1 Hour @ RT or 4 Hours @ 4°C Step3->Step4 Step5 Quench with 1M Tris (pH 8.0) Step4->Step5 Step6 Desalting Column (Remove Byproducts) Step5->Step6

Figure 2: Step-by-step workflow for high-yield protein lipidation.

Detailed Procedure
  • Protein Preparation:

    • Ensure protein is in 0.1 M Sodium Bicarbonate, pH 8.3 .

    • Concentration: 1–5 mg/mL (Higher concentrations improve efficiency).

  • Reagent Calculation:

    • Calculate the volume of 10 mM NHS-heptanoate needed for a 10-fold molar excess .

  • Initiation:

    • Slowly add the NHS-heptanoate solution to the protein while gently vortexing.

    • Tip: If the solution turns cloudy, the heptanoate is precipitating. Add more DMSO (up to 20% total) or lower the reagent concentration.

  • Incubation:

    • Incubate for 60 minutes at Room Temperature or 4 hours at 4°C .

  • Quenching:

    • Add 1 M Tris, pH 8.0 to a final concentration of 50 mM. Incubate for 15 minutes. This converts remaining NHS esters into Tris-conjugates, preventing them from reacting further or crosslinking during purification.

  • Purification:

    • Pass the reaction mixture through a desalting column (e.g., Sephadex G-25) equilibrated with your final storage buffer (e.g., PBS). This removes the free heptanoic acid and NHS leaving groups.

Troubleshooting & Validation

IssueProbable CauseCorrective Action
Low Labeling Efficiency pH too low (< 7.5)Adjust buffer to pH 8.3 using 1 M NaOH or switch to Bicarbonate.
HydrolysisEnsure DMSO is anhydrous.[3] Do not store diluted reagent.
Precipitation Reagent insolubilityDilute protein to < 2 mg/mL.[4] Increase DMSO to 15-20%.
Protein Aggregation Over-labelingReduce molar excess from 10x to 5x. Reduce pH to 7.8.

Validation Method:

  • TNBS Assay: Measures free amines before and after reaction. A reduction in free amines indicates successful conjugation.

  • Mass Spectrometry: The definitive check. Look for mass shifts of +112.17 Da (Heptanoyl group) per attachment.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (The definitive text on NHS chemistry and pH dependence).
  • Thermo Fisher Scientific. Amine-Reactive Crosslinker Chemistry. Retrieved from

  • Lumiprobe. NHS Ester Labeling of Biomolecules Containing Primary Amino Groups. Retrieved from

  • Mattson, G., et al. (1993). A practical approach to crosslinking. Molecular Biology Reports, 17, 167–183.
  • Koniev, O., & Wagner, A. (2015). Developments and recent advancements in the field of antibody-drug conjugates. Chemical Society Reviews, 44(15), 5495-5551. (Discusses solubility challenges with hydrophobic linkers).

Sources

Application Notes and Protocols for Increasing Peptide Lipophilicity using 2,5-Dioxopyrrolidin-1-yl heptanoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Lipophilicity is a critical physicochemical parameter in peptide drug development, profoundly influencing a peptide's absorption, distribution, metabolism, and excretion (ADME) profile. Enhancing lipophilicity can improve membrane permeability, prolong plasma half-life, and increase the therapeutic potential of peptide-based candidates. This guide provides a comprehensive overview and detailed protocols for the covalent attachment of a seven-carbon aliphatic chain (heptanoyl group) to peptides using 2,5-Dioxopyrrolidin-1-yl heptanoate (also known as NHS-heptanoate). This process, a form of acylation, offers a straightforward and effective method for increasing peptide lipophilicity. We will delve into the underlying chemistry, protocol optimization, potential side reactions, and the essential analytical techniques for characterizing the resulting lipopeptides.

Introduction: The Rationale for Peptide Lipidation

Peptide therapeutics offer high specificity and potency but are often hampered by poor pharmacokinetic properties, such as rapid clearance and low membrane permeability.[1] Lipidation, the covalent attachment of a lipid moiety, is a validated strategy to overcome these limitations.[2][3] By increasing the hydrophobic character of a peptide, lipidation can:

  • Enhance Membrane Interaction and Cellular Uptake: Increased lipophilicity facilitates the peptide's ability to cross biological membranes, which is crucial for targeting intracellular components.[4]

  • Improve Metabolic Stability: The attached lipid chain can sterically hinder access by proteolytic enzymes, thus reducing degradation.[2]

  • Modulate Pharmacokinetics: Lipidated peptides can bind to plasma proteins like albumin, reducing renal clearance and extending their circulation half-life.[3]

  • Alter Solubility and Aggregation Properties: While increasing lipophilicity, care must be taken as it can also lead to reduced aqueous solubility and a higher propensity for aggregation.[4]

This compound is an N-hydroxysuccinimide (NHS) ester of heptanoic acid. NHS esters are widely used bioconjugation reagents that react efficiently and selectively with primary amines (the N-terminal α-amine and the ε-amine of lysine side chains) under mild conditions to form stable amide bonds.[5][6] The seven-carbon chain of heptanoate provides a moderate increase in lipophilicity, offering a balance between enhanced therapeutic properties and manageable solubility.

The Chemistry of Heptanoylation via NHS Ester

The core of the modification process is a nucleophilic acyl substitution reaction. The primary amine of the peptide, in its unprotonated state, acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond between the peptide and the heptanoyl group, with N-hydroxysuccinimide released as a byproduct.[7]

The reaction is highly pH-dependent. The primary amine must be deprotonated (-NH₂) to be nucleophilic. Since the pKa of the N-terminal α-amine is typically between 6-8 and the lysine ε-amine is around 10, controlling the reaction pH can influence the site of modification.[8] However, at higher pH values, the competing hydrolysis of the NHS ester also accelerates, which can reduce conjugation efficiency.[7]

Figure 1: General reaction scheme for peptide heptanoylation. The primary amine on the peptide attacks the NHS-heptanoate, forming a stable amide bond and releasing N-hydroxysuccinimide.

Experimental Protocols

Materials and Reagents
  • Peptide: Lyophilized, purified peptide with at least one primary amine.

  • This compound (NHS-heptanoate): Store at -20°C, protected from moisture.

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO): High-purity, amine-free grade.[9]

  • Reaction Buffer: 0.1 M Sodium Bicarbonate or Sodium Phosphate Buffer, pH 8.3-8.5. Amine-free buffers (e.g., Tris, Glycine) must be avoided.[4]

  • Quenching Solution: 1 M Tris-HCl or Glycine, pH 8.0.[10]

  • Purification Solvents (RP-HPLC):

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

    • Solvent B: 0.1% TFA in HPLC-grade acetonitrile (ACN).[5]

  • General Lab Equipment: Vortex mixer, centrifuge, analytical balance, pH meter, RP-HPLC system, Mass Spectrometer (e.g., ESI-MS).

Protocol 1: General Heptanoylation of a Peptide in Solution

This protocol provides a starting point for the modification of a peptide. Optimal conditions, particularly the molar excess of the NHS ester, may require empirical determination.

Workflow Overview

Figure 2: Experimental workflow for peptide heptanoylation.

Step-by-Step Procedure:

  • Prepare Peptide Solution:

    • Accurately weigh the peptide and dissolve it in the Reaction Buffer (pH 8.3-8.5) to a final concentration of 1-10 mg/mL.[11]

    • Ensure the peptide is fully dissolved. Gentle vortexing or sonication may be required.

  • Prepare NHS-Heptanoate Stock Solution:

    • Immediately before use, weigh the required amount of this compound.

    • Dissolve it in a minimal volume of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10 mM).[7] NHS esters are moisture-sensitive, so prolonged exposure to air should be avoided.[9]

  • Calculate Reagent Amount:

    • A starting point is to use a 10- to 20-fold molar excess of NHS-heptanoate relative to the peptide.[7]

    • Formula: mg of NHS-ester = (moles of peptide) × (molar excess) × (MW of NHS-ester)

  • Initiate the Reaction:

    • While gently vortexing the peptide solution, add the calculated volume of the NHS-heptanoate stock solution dropwise.

    • The final concentration of the organic solvent (DMF/DMSO) in the reaction mixture should ideally be kept below 10% to maintain peptide stability.[12]

  • Incubation:

    • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.[9] The reaction progress can be monitored by taking aliquots at different time points and analyzing them by HPLC-MS.

  • Quench the Reaction:

    • To stop the reaction and consume any unreacted NHS-heptanoate, add the Quenching Solution to a final concentration of 20-50 mM.[13]

    • Incubate for an additional 15-30 minutes at room temperature.[7]

  • Proceed to Purification: The crude reaction mixture is now ready for purification by RP-HPLC.

Protocol 2: Purification of the Heptanoylated Peptide by RP-HPLC

The addition of the C7 alkyl chain significantly increases the peptide's hydrophobicity, which will result in a longer retention time on a reversed-phase column compared to the unmodified peptide.[14]

Table 1: Typical RP-HPLC Parameters for Lipopeptide Purification

ParameterRecommended SettingRationale & Notes
Column C18 or C8 silica-based, preparative or semi-preparativeC18 is standard for peptides; C8 can be useful for very hydrophobic molecules.[5]
Mobile Phase A 0.1% (v/v) TFA in WaterTFA acts as an ion-pairing agent, improving peak shape.[12]
Mobile Phase B 0.1% (v/v) TFA in AcetonitrileAcetonitrile is the common organic modifier for eluting peptides.[5]
Flow Rate Dependent on column diameter (e.g., 4-10 mL/min for a 10 mm ID column)Adjust for optimal separation and pressure.
Detection UV at 210-220 nmDetects the peptide backbone amide bonds.[5]
Gradient Linear gradient, e.g., 5-95% B over 30-60 minutesThe gradient needs to be optimized. The heptanoylated peptide will elute at a higher %B than the starting material. A shallower gradient around the elution point will improve resolution.

Procedure:

  • Equilibrate the Column: Equilibrate the RP-HPLC column with the starting mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.

  • Load Sample: Load the quenched reaction mixture onto the column.

  • Elute: Run the optimized gradient. The unreacted peptide will elute first, followed by the more hydrophobic, heptanoylated product.

  • Collect Fractions: Collect fractions corresponding to the major product peak.

  • Analyze Fractions: Analyze the purity of the collected fractions using analytical RP-HPLC.

  • Pool and Lyophilize: Pool the pure fractions and freeze-dry to obtain the final product as a white powder.

Characterization of the Heptanoylated Peptide

Confirmation of successful modification is crucial and is typically achieved through a combination of mass spectrometry and chromatography.

Mass Spectrometry (MS)
  • Principle: The covalent addition of a heptanoyl group (C₇H₁₂O) results in a specific mass increase.

  • Expected Mass Shift: +112.1 Da (Mass of heptanoic acid minus the mass of water).

  • Method: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) MS can be used. ESI-MS is often coupled with LC for LC-MS analysis of the reaction mixture.

  • Tandem MS (MS/MS): To confirm the site of modification (N-terminus vs. a specific lysine residue), MS/MS fragmentation analysis is performed. Fragmentation patterns (e.g., b- and y-ions) will reveal which residue carries the +112.1 Da modification.[15]

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
  • Principle: Increased lipophilicity leads to stronger interaction with the hydrophobic stationary phase (e.g., C18).[14]

  • Expected Result: The heptanoylated peptide will have a longer retention time than the unmodified peptide under identical chromatographic conditions. This shift in retention time is a strong indicator of successful lipidation.[16]

Table 2: Summary of Analytical Characterization

TechniqueExpected Outcome for Successful Heptanoylation
Mass Spectrometry (MS) A new peak corresponding to [M + 112.1]ⁿ⁺ is observed.
Tandem MS (MS/MS) Fragmentation data confirms the location of the +112.1 Da modification on a specific residue.
RP-HPLC A new peak with a longer retention time compared to the starting peptide.

Troubleshooting and Scientific Integrity

Causality Behind Experimental Choices
  • Choice of pH (8.3-8.5): This pH is a compromise. It is high enough to deprotonate a significant fraction of primary amines, making them nucleophilic, but not so high as to cause rapid hydrolysis of the NHS ester.[7] For selective N-terminal modification, a lower pH (e.g., 7.0-7.5) can be explored to exploit the lower pKa of the α-amine compared to the lysine ε-amine.[8][17]

  • Use of Anhydrous Solvent: NHS esters are highly susceptible to hydrolysis.[9] Preparing the stock solution in anhydrous DMF or DMSO immediately before use is critical to prevent reagent degradation and ensure high reaction efficiency.

  • Molar Excess of Reagent: A molar excess drives the reaction towards completion. However, an excessively high ratio can increase the likelihood of multiple acylations (if multiple amines are present) and side reactions with other nucleophilic residues.[2][18]

  • Quenching Step: This is a crucial step for a self-validating protocol. It ensures that the reaction is definitively stopped and prevents further modification during workup and analysis. Unquenched reactions can lead to inconsistent and artifactual results.[7]

Potential Side Reactions and Mitigation

While NHS esters are highly selective for primary amines, side reactions can occur, particularly with a large excess of the reagent or non-optimal pH.[4]

  • O-acylation: Hydroxyl-containing residues (Serine, Threonine, Tyrosine) can be acylated to form esters. These ester linkages are less stable than amide bonds and can often be reversed by treatment with hydroxylamine or by adjusting the pH.[2][18]

  • Thioester Formation: The sulfhydryl group of Cysteine is a strong nucleophile and can react to form a thioester.[4]

  • Imidazole Acylation: The imidazole ring of Histidine can also be acylated.[4]

Mitigation Strategies:

  • Optimize Stoichiometry: Use the lowest molar excess of NHS-heptanoate that provides a satisfactory yield to minimize off-target reactions.

  • Control pH: Maintain the pH within the optimal range of 7.5-8.5.

  • Protecting Groups: For complex peptides where specific site modification is required, orthogonal protecting groups for reactive side chains may be necessary during synthesis.

Conclusion

Acylation with this compound is a robust and accessible method for increasing the lipophilicity of therapeutic peptides. By carefully controlling reaction parameters such as pH, stoichiometry, and reaction time, researchers can efficiently generate lipidated peptides with potentially improved pharmacokinetic and pharmacodynamic properties. Rigorous purification by RP-HPLC and characterization by mass spectrometry are essential to ensure the identity and purity of the final product. The protocols and insights provided herein serve as a comprehensive guide for scientists and drug developers aiming to leverage lipidation as a tool to advance their peptide-based therapeutic programs.

References

  • BenchChem. (2025). Side reactions of NHS esters with amino acids other than lysine. BenchChem Technical Guide.
  • Mojsov, S. (1992). Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters. Journal of Peptide Science, 2(1), 45-53.
  • BenchChem. (2025). Optimizing Bioconjugation: A Guide to NHS Ester Reactions. BenchChem.
  • Abello, N., Kerstjens, H. A., Postma, D. S., & Bischoff, R. (2007). Selective Acylation of Primary Amines in Peptides and Proteins. Journal of Proteome Research, 6(12), 4770–4776.
  • Abello, N., Kerstjens, H. A., Postma, D. S., & Bischoff, R. (2007). Selective acylation of primary amines in peptides and proteins. PubMed, 17994656.
  • Abello, N., Kerstjens, H. A., Postma, D. S., & Bischoff, R. (2007). Selective Acylation of Primary Amines in Peptides and Proteins.
  • Gyepes, A., et al. (2018). Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine. Molecular & Cellular Proteomics, 17(11), 2246–2255.
  • Thermo Fisher Scientific. (n.d.). EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide hydrochloride) Instructions.
  • Lumiprobe. (n.d.). NHS Ester Labeling of Biomolecules Containing Primary Amino Groups.
  • Anonymous. (2006). Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry.
  • University of Massachusetts Medical School. (n.d.).
  • Integrated DNA Technologies. (n.d.). Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides.
  • protocols.io. (2026).
  • Bachem. (n.d.).
  • Serna, M., et al. (2020). Lipophilicity prediction of peptides and peptide derivatives by consensus machine learning.
  • Dolan, J. W. (2002). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC.
  • Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules.
  • Aguilar, M. I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press.
  • Phenomenex. (2025).
  • Valko, K. L., et al. (2018). Application of biomimetic HPLC to estimate lipophilicity, protein and phospholipid binding of potential peptide therapeutics. ADMET and DMPK, 6(2), 95-108.
  • Williams, J. S., et al. (2006). Mass Spectrometric Characterization of Protein Modification by the Products of Non-Enzymatic Oxidation of Linoleic Acid. Journal of Biological Chemistry, 281(28), 19515–19525.
  • Reddit. (2022). DMF Work-up and Solubility Issues. r/Chempros.
  • Creative Peptides. (n.d.). How to Optimize Peptide Synthesis?.
  • Jäkel, F., & Pähler, A. (2021). A story of peptides, lipophilicity and chromatography – back and forth in time. Journal of Pharmaceutical and Biomedical Analysis, 205, 114324.
  • Tiwary, S., et al. (2023). PROSPECT PTMs: Rich Labeled Tandem Mass Spectrometry Dataset of Modified Peptides for Machine Learning in Proteomics. NeurIPS.
  • Galochkina, T., et al. (2024). From canonical to unique: extension of a lipophilicity scale of amino acids to non-standard residues.
  • Sigma-Aldrich. (n.d.).
  • Rosen, C. B., & Francis, M. B. (2020). N-terminal specific protein modification.
  • Mant, C. T., & Hodges, R. S. (2009). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 548, 3-45.
  • Advanced ChemBlocks. (2026).
  • Zessin, T., & Bernkop-Schnürch, A. (2017). Lipophilic peptide character - What oral barriers fear the most. Journal of Controlled Release, 255, 11-25.
  • Geer, M. A., et al. (2026). Quantitative Mapping of NHS Ester–Protein Reactivity Using Native Top-Down Mass Spectrometry. Journal of the American Chemical Society.
  • Alfa Chemistry. (n.d.). CAS 104943-22-8 (2,5-dioxopyrrolidin-1-yl)
  • Peterman, S. M., et al. (2023). Identification of Cofragmented Combinatorial Peptide Isomers by Two-Dimensional Partial Covariance Mass Spectrometry. Analytical Chemistry, 95(23), 8748–8756.
  • Wei, T., et al. (2026). Optimizing Peptide Ionizable Lipids Enables Efficient and Low-Toxicity mRNA Delivery for In Vivo Prime Editing and Protein Replacement Therapy.
  • Chen, Y. C., et al. (2023). Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. International Journal of Molecular Sciences, 24(3), 2056.
  • Zhang, C., & Dai, B. (2021). Selective N-terminal modification of peptides and proteins: Recent progresses and applications. Chinese Chemical Letters, 32(11), 3291-3300.
  • CymitQuimica. (n.d.). Bis(2,5-dioxopyrrolidin-1-yl)
  • Gaylord Chemical Company. (2018). Solubility in DMSO - Dimethyl Sulfoxide. Scribd.
  • BroadPharm. (n.d.). 2,5-Dioxopyrrolidin-1-yl 3-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)
  • Foley, T. L., et al. (2020). Selectivity and stability of N-terminal targeting protein modification chemistries. Chemical Science, 11(32), 8567–8573.
  • Chou, H. C., et al. (2019). Selective N-terminal modification of peptides and proteins using 2-ethynylbenzaldehydes. PolyU Institutional Research Archive.
  • Ziath. (n.d.).
  • da Silva, J., et al. (2020). Evaluation of different solvents and solubility parameters on the morphology and diameter of electrospun pullulan nanofibers. Espace ÉTS.

Sources

Application Note: Precision Preparation of 2,5-Dioxopyrrolidin-1-yl Heptanoate Stock Solutions in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Importance

2,5-Dioxopyrrolidin-1-yl heptanoate is a specialized heterobifunctional crosslinker used primarily for the lipidation of peptides and proteins. By attaching a C7 heptanoyl chain to primary amines (N-terminus or Lysine residues), researchers can significantly alter a biomolecule’s hydrophobicity, albumin binding affinity, and in vivo half-life.

However, the N-hydroxysuccinimide (NHS) ester moiety is inherently unstable in the presence of moisture. It undergoes rapid hydrolysis, converting the active reagent into inert heptanoic acid and N-hydroxysuccinimide. The success of a lipidation campaign is often determined before the reaction begins—at the moment of stock solution preparation.

This guide details a rigorous, self-validating protocol for preparing high-integrity stock solutions in anhydrous DMSO, ensuring maximum acylation efficiency.

Physicochemical Profile

ParameterData
Chemical Name This compound
Formula C₁₁H₁₇NO₄
Molecular Weight 227.26 g/mol
Reactive Group NHS Ester (Amine-reactive)
Hydrophobic Tail Heptanoyl (C7)
Solubility Soluble in DMSO, DMF, DCM. Poorly soluble in water (requires organic co-solvent).
Major Instability Factor Hydrolysis (Rate increases with pH and Temperature)

The Mechanistic Challenge: Acylation vs. Hydrolysis

To understand the handling requirements, one must visualize the competition occurring at the molecular level. The NHS ester is an electrophile that can be attacked by the desired amine (Acylation) or by water (Hydrolysis).

ReactionMechanism Reagent NHS-Heptanoate (Active Ester) Conjugate Lipidated Protein (Stable Amide Bond) Reagent->Conjugate  Acylation (Target)   LeavingGroup1 NHS Group (Byproduct) Reagent->LeavingGroup1 Hydrolyzed Heptanoic Acid (Inactive) Reagent->Hydrolyzed  Hydrolysis (Waste)   LeavingGroup2 NHS Group (Byproduct) Reagent->LeavingGroup2 Amine Protein-NH2 (Nucleophile) Amine->Conjugate Water H2O (Competitor) Water->Hydrolyzed

Figure 1: The Kinetic Competition. In aqueous buffers, hydrolysis is the dominant side reaction. Using anhydrous DMSO for the stock solution eliminates the "Water" pathway during storage, preserving the reagent for the actual conjugation event.

Critical Pre-Requisite: Anhydrous DMSO Preparation

Standard laboratory-grade DMSO is hygroscopic and often contains sufficient water to degrade NHS esters within hours. Do not trust a bottle of DMSO that has been opened without a desiccant.

Protocol A: Drying DMSO
  • Materials: High-purity DMSO, Molecular Sieves (3Å or 4Å, beads), Borosilicate glass bottle with GL45 cap.

  • Activation: Heat molecular sieves at 250°C for 3 hours (or microwave in short bursts) to activate. Cool in a desiccator.

  • Loading: Add activated sieves to the DMSO bottle (approx. 5-10% w/v).

  • Equilibration: Allow to sit for at least 24 hours before use.

  • Validation: Water content should be <50 ppm (verify with Karl Fischer titration if available, otherwise rely on fresh activation).

Protocol B: Preparation of Stock Solution (50 mM)

Target Concentration: 50 mM is recommended. It is concentrated enough to keep the final percentage of organic solvent low (<5%) in the reaction mixture, but dilute enough to ensure complete solubility.

Required Materials:

  • This compound (stored at -20°C).[1]

  • Anhydrous DMSO (from Protocol A).[2][3]

  • Analytical Balance (precision 0.1 mg).

  • Nitrogen or Argon gas line.

  • Desiccator.[4][5]

Step-by-Step Methodology
  • Thermal Equilibration (CRITICAL):

    • Remove the vial of NHS-Heptanoate from the freezer.

    • Place it in a desiccator at room temperature for 30 minutes before opening.

    • Why? Opening a cold vial condenses atmospheric moisture onto the hygroscopic powder, instantly initiating hydrolysis.

  • Gravimetric Measurement:

    • Calculate mass required for 1 mL of 50 mM stock:

      
      
      
    • Weigh approximately 11-12 mg of reagent into a microcentrifuge tube. Record the exact mass.

  • Solvation:

    • Calculate the exact volume of DMSO required based on the recorded mass:

      
      
      
    • Add the calculated volume of Anhydrous DMSO.

    • Vortex immediately for 15-30 seconds until fully dissolved. The solution should be clear and colorless.

  • Inert Gas Overlay:

    • Gently blow a stream of Nitrogen or Argon into the tube for 5-10 seconds to displace oxygen and humidity.

    • Cap tightly.[3]

  • Storage:

    • Immediate Use: Best practice.[2]

    • Short Term: -20°C for up to 1 month (if kept dry).

    • Long Term: Not recommended for solvated NHS esters.

StockPrepWorkflow Start Start: Reagent at -20°C Equilibrate Equilibrate to RT (30 min) (Desiccator) Start->Equilibrate Prevent Condensation Weigh Weigh Reagent (Record Exact Mass) Equilibrate->Weigh Calc Calculate DMSO Vol (Target 50mM) Weigh->Calc Dissolve Add Anhydrous DMSO & Vortex Calc->Dissolve Gas Nitrogen Overlay Dissolve->Gas Use Proceed to Conjugation Gas->Use

Figure 2: Operational Workflow. Note that the equilibration step is the most frequently skipped, yet it is the most common cause of stock failure.

Self-Validating System: Quality Control

How do you know your stock solution is active? Visual inspection is insufficient because hydrolyzed NHS esters (heptanoic acid) remain soluble in DMSO.

The "Use-Test" (Recommended for Routine Checks)

The most practical validation is a small-scale reaction with a cheap amine (e.g., Glycine or a model peptide).

  • Mix 10 µL of Stock Solution with 90 µL of 100 mM Glycine (pH 8.5).

  • Incubate for 15 minutes.

  • Check: If using LC-MS, look for the mass shift (+112 Da for the heptanoyl group).

  • Alternative: If the stock is active, the pH of the unbuffered reaction may drop slightly due to the release of NHS (weakly acidic), though this is hard to detect in strong buffers.

The Quantitative NHS Assay (For Critical Lots)

This method relies on the absorbance of the NHS leaving group.

  • Dilute a small aliquot of stock in pH 10 buffer (forces 100% hydrolysis).

  • Measure Absorbance at 260 nm.

  • Compare against a standard curve of pure N-hydroxysuccinimide.

  • Note: The intact ester also absorbs at 260nm, but with a different extinction coefficient. A "Before vs. After" hydrolysis comparison provides the most accurate purity assessment [1].

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Precipitate in Stock Moisture ingress or saturationDiscard. Re-dry DMSO. Ensure room temp equilibration.
Low Conjugation Yield Hydrolyzed StockPrepare fresh stock immediately before use. Do not store.
Protein Precipitation Over-labeling (Too hydrophobic)Reduce the molar excess of NHS-Heptanoate. The C7 chain adds significant hydrophobicity.
Cloudiness upon addition to buffer Poor solubility of lipid tailAdd the DMSO stock slowly while vortexing. Ensure final organic solvent % is <10% but sufficient to solvate the lipid tail.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.).[6] Academic Press.

    • Rationale: The definitive source for NHS-ester chemistry, hydrolysis rates, and solvent comp
  • Thermo Fisher Scientific. (n.d.). NHS Ester Reaction Chemistry and Protocol.[3][7]

    • Rationale: Provides industry-standard protocols for handling moisture-sensitive crosslinkers.
  • PubChem. (n.d.).[8] this compound (Compound Summary). National Library of Medicine.[9]

    • Rationale: Verification of molecular weight (227.26 g/mol ) and chemical structure.
  • BroadPharm. (n.d.). NHS-Heptanoate Product Data.

    • Rationale: Commercial specifications and storage recommendations (-20°C).[1][3]

Sources

A Step-by-Step Guide to Protein Heptanoylation with NHS Esters: An Application Note for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This application note provides a comprehensive, in-depth guide to the chemical modification of proteins via heptanoylation using N-hydroxysuccinimide (NHS) esters. Heptanoylation, the covalent attachment of a seven-carbon acyl chain, is a form of protein lipidation. This post-translational modification can significantly influence a protein's hydrophobicity, membrane association, and protein-protein interactions.[1] As such, the ability to selectively introduce this modification is a valuable tool for researchers in basic science and drug development.[1][2] This guide will detail the underlying chemical principles, provide a robust step-by-step protocol, and offer insights into optimization and troubleshooting.

The Scientific Foundation: Mechanism of NHS Ester-Mediated Acylation

The core of this methodology lies in the nucleophilic acyl substitution reaction between a primary amine on the protein and the heptanoyl-NHS ester.[3][4] Primary amines are present at the N-terminus of all proteins and on the side chain of lysine residues.[5][6] The NHS ester of heptanoic acid serves as an activated acylating agent. The reaction proceeds when the unprotonated primary amine attacks the carbonyl carbon of the NHS ester, forming a transient tetrahedral intermediate. This intermediate then collapses, releasing the N-hydroxysuccinimide leaving group and forming a stable amide bond.[3][4]

The efficiency of this reaction is critically dependent on the pH of the reaction buffer.[3][7][8] For the primary amine to be sufficiently nucleophilic, it must be in its deprotonated state. This is favored at a pH above the pKa of the amine (for lysine, the ε-amino group has a pKa of ~10.5). However, a competing reaction, the hydrolysis of the NHS ester, is also accelerated at higher pH.[3][9][10] Therefore, the optimal pH for NHS ester reactions is a compromise, typically between 7.2 and 8.5, to ensure the primary amine is reactive while minimizing the rate of ester hydrolysis.[10]

Caption: Reaction mechanism of protein heptanoylation with an NHS ester.

Detailed Experimental Protocol

This protocol provides a general framework for the heptanoylation of a protein. Optimization of the molar ratio of heptanoyl-NHS ester to protein may be necessary for specific applications.

Necessary Materials and Reagents
  • Protein of interest

  • Heptanoic acid N-succinimidyl ester (Heptanoyl-NHS ester)

  • Reaction Buffer: Amine-free buffer such as Phosphate-Buffered Saline (PBS), pH 7.2-8.0, or 0.1 M sodium bicarbonate, pH 8.3.[3][8]

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)[7][8]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine.[3]

  • Purification System: Size-exclusion chromatography column (e.g., desalting column) or dialysis cassette.[3][7]

  • Protein concentration assay kit (e.g., BCA)

  • SDS-PAGE analysis equipment

  • Mass spectrometer (optional, for confirmation)

Step-by-Step Methodology
  • Protein Preparation:

    • Dissolve the protein in the chosen amine-free reaction buffer to a concentration of 1-10 mg/mL.[3][8]

    • If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an appropriate amine-free buffer via dialysis or a desalting column.[3]

  • Preparation of Heptanoyl-NHS Ester Stock Solution:

    • Immediately before use, dissolve the heptanoyl-NHS ester in anhydrous DMSO or DMF to create a 10 mM stock solution.[9]

    • Crucial Note: NHS esters are highly susceptible to hydrolysis from moisture.[5][11][12] Always allow the reagent vial to equilibrate to room temperature before opening to prevent condensation.[5][12]

  • The Heptanoylation Reaction:

    • While gently stirring, add a 10- to 20-fold molar excess of the heptanoyl-NHS ester stock solution to the protein solution.[9] The optimal molar ratio may need to be determined empirically.[9]

    • Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours.[11]

  • Quenching the Reaction:

    • To terminate the reaction, add the quenching buffer to a final concentration of 50-100 mM.[12] The primary amines in the quenching buffer will react with any excess heptanoyl-NHS ester.

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purification of the Heptanoylated Protein:

    • Remove unreacted heptanoyl-NHS ester and quenching buffer components using a desalting column or by dialysis.[6]

  • Characterization and Validation:

    • Determine the final concentration of the purified heptanoylated protein.

    • Analyze the product by SDS-PAGE. A slight shift in molecular weight may be observed.

    • For definitive confirmation of heptanoylation and to determine the degree of labeling, mass spectrometry is the recommended analytical technique.

G A 1. Prepare Protein in Amine-Free Buffer C 3. Mix and Incubate (RT for 30-60 min) A->C B 2. Prepare Fresh Heptanoyl-NHS Ester Solution B->C D 4. Quench Reaction with Tris or Glycine C->D E 5. Purify by Desalting or Dialysis D->E F 6. Characterize Product E->F

Caption: A streamlined workflow for the heptanoylation of proteins.

Optimization and Data Summary

The success of protein heptanoylation is dependent on several key parameters. The following table summarizes these critical factors and provides a rationale for their importance.

ParameterRecommended RangeScientific Rationale
pH 7.2 - 8.5Balances the nucleophilicity of the primary amine with the rate of NHS ester hydrolysis.[10]
Molar Ratio (Ester:Protein) 10:1 to 50:1A molar excess is required to drive the reaction to the desired level of modification. This may require empirical optimization.[9]
Protein Concentration 1 - 10 mg/mLHigher protein concentrations can favor the desired aminolysis reaction over the competing hydrolysis of the NHS ester.[3][8][13]
Reaction Time 30 - 120 minutesSufficient time is needed for the reaction to proceed, but prolonged incubation can lead to side reactions or protein degradation.[11]
Temperature 4°C to Room TemperatureThe reaction can be performed at either temperature, with longer incubation times required at 4°C.[3][11]
Buffer Composition Amine-FreeBuffers containing primary amines, such as Tris or glycine, will compete with the protein for reaction with the NHS ester, reducing labeling efficiency.[3][4]

Troubleshooting Common Challenges

ProblemPotential Cause(s)Recommended Solution(s)
Low Labeling Efficiency - Suboptimal pH.- Hydrolyzed NHS ester.- Competing amines in the buffer.- Ensure the reaction buffer pH is between 7.2 and 8.5.[10]- Prepare the NHS ester stock solution immediately before use.[5][9]- Use an amine-free buffer for the reaction.[3][4]
Protein Precipitation - Excessive organic solvent from the NHS ester stock.- Protein instability under the reaction conditions.- Keep the volume of the organic solvent to less than 10% of the total reaction volume.[11]- Perform the reaction at 4°C.[3]
Non-specific Modification - Overly harsh reaction conditions (e.g., very high pH or prolonged incubation).- Reduce the reaction pH and/or incubation time. While NHS esters are highly selective for primary amines, side reactions can occur under non-optimal conditions.[9]

Concluding Remarks

This application note provides a comprehensive and scientifically-grounded guide for the successful heptanoylation of proteins using NHS esters. By understanding the chemical principles and carefully controlling the key experimental parameters, researchers can reliably introduce this important lipid modification. This capability is essential for advancing our understanding of the biological roles of protein lipidation and for the development of novel protein-based therapeutics.

References

  • Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]

  • Zhang, Y., et al. (2018). Optimization of N-hydroxysuccinimide ester coupling with aminoallyl-modified RNA for fluorescent labeling. PLoS One, 13(9), e0203412.
  • Abberior Instruments. (n.d.). NHS ester protocol for labeling proteins. Retrieved from [Link]

  • Glen Research. (n.d.). Glen Report 33-13: Application Note – Protein Labeling with NHS Esters. Retrieved from [Link]

  • Lattig, J., et al. (2007). Selective Acylation of Primary Amines in Peptides and Proteins. Analytical Chemistry, 79(22), 8577–8584.
  • EMBL-EBI. (2025, April 27). NHS esters are non-innocent protein acylating reagents. Retrieved from [Link]

  • Patsnap Eureka. (2025, July 25). Effect of Heptane on Protein Structure Stability in Drug Formulations. Retrieved from [Link]

  • NIH. (n.d.). Pharmacological Inhibition of Protein Lipidation. Retrieved from [Link]

  • NIH. (n.d.). Protein Engineering and Drug Discovery: Importance, Methodologies, Challenges, and Prospects. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Hydrolysis of 2,5-Dioxopyrrolidin-1-yl Heptanoate

[1]

Reagent Classification: Lipophilic Amine-Reactive Crosslinker Core Challenge: Hydrolysis Competition & Solubility Management Audience: Senior Researchers & Process Engineers[1]

Welcome to the Technical Support Center

You are likely here because you are observing low conjugation yields or reagent precipitation. 2,5-Dioxopyrrolidin-1-yl heptanoate (NHS-Heptanoate) presents a unique dual challenge compared to standard hydrophilic reagents (like Sulfo-NHS-LC-Biotin):

  • The Universal NHS Problem: The N-hydroxysuccinimide (NHS) ester moiety is moisture-sensitive and hydrolyzes rapidly in aqueous buffers, reverting to the non-reactive heptanoic acid.

  • The Heptanoate Specificity: The C7 alkyl chain renders this molecule hydrophobic . It does not dissolve well in pure aqueous buffer, necessitating a co-solvent strategy to prevent precipitation before the reaction can even occur.

This guide moves beyond basic protocols to explain the mechanistic controls required to preserve the ester bond until it finds its target amine.

Module 1: Storage & Stock Preparation (The "Dry" Phase)

The Golden Rule: Hydrolysis begins the moment the molecule encounters water. Your defense strategy relies on strict exclusion of atmospheric moisture.[2]

Q: My reagent powder looks clumpy. Is it still good?

A: Clumping indicates moisture absorption. If the powder is not free-flowing, significant hydrolysis has likely occurred.

  • Mechanism: Water vapor attacks the carbonyl carbon of the NHS ester, releasing NHS and heptanoic acid. This is irreversible.

  • Prevention: Store the vial at -20°C with a desiccant.

  • Critical Step: Equilibrate the vial to room temperature (RT) before opening. Opening a cold vial condenses atmospheric water directly onto the reagent.[2]

Q: Can I store the stock solution in water?

A: Absolutely not.

  • Protocol: Dissolve NHS-heptanoate only in anhydrous organic solvents (DMSO or DMF).

  • Solvent Quality: Use "Molecular Biology Grade" or "Anhydrous" grade solvents packed under nitrogen/argon. Standard lab-grade DMSO is hygroscopic and often contains enough water to degrade the ester over a few days.

  • Stability: A 10–50 mM stock in anhydrous DMSO can be stored at -20°C for 1–2 months if tightly sealed and desiccated.[1]

Module 2: Reaction Engineering (The "Wet" Phase)

This is where the competition between Aminolysis (desired conjugation) and Hydrolysis (degradation) happens.

Visualizing the Pathway Competition

The following diagram illustrates the kinetic competition you are managing.

ReactionPathwaysNHSNHS-Heptanoate(Active Reagent)ConjugateAmide Bond(Stable Conjugate)NHS->Conjugate  Aminolysis (pH 7.2-8.5)  WasteHeptanoic Acid(Inactive Waste)NHS->Waste  Hydrolysis (Fast at pH > 8.6)  LeavingNHS Group(Leaving Group)NHS->LeavingAmineTarget Protein(Primary Amine)Amine->ConjugateWaterWater/OH-(Hydrolysis)Water->Waste

Figure 1: The Kinetic Competition.[1][3] Your goal is to maximize the green path (Aminolysis) while suppressing the red path (Hydrolysis).

Q: What is the optimal pH for this specific reagent?

A: Target pH 7.2 – 8.0 .

  • The Trade-off:

    • pH < 7.0: The amine on your protein is protonated (

      
      ) and non-nucleophilic.[4] Reaction rate is too slow.
      
    • pH > 8.5: Hydroxide ions (

      
      ) dominate.[1] Hydrolysis half-life drops to <10 minutes [1].[5]
      
  • Recommendation: Use Phosphate Buffered Saline (PBS) or HEPES at pH 7.5. This provides a "sweet spot" where the amine is reactive, but the hydrolysis half-life is still reasonable (approx. 3–4 hours) [1].

Q: The reagent precipitates when I add it to my protein. Why?

A: This is the "Heptanoate Effect." The C7 chain is lipophilic.

  • Troubleshooting: You likely added the hydrophobic stock directly to a purely aqueous buffer.

  • Solution: Ensure your final reaction mixture contains 10–20% organic co-solvent .

    • Dissolve protein in Buffer.[6][7][8]

    • Dissolve NHS-Heptanoate in DMSO (Stock).[1]

    • Add DMSO stock to the protein slowly while vortexing.

    • Final condition: 80% Buffer / 20% DMSO. Note: Ensure your protein can tolerate 20% DMSO. If not, lower to 5-10%, but add the reagent very slowly.

Module 3: Troubleshooting & FAQs

Data Table: Hydrolysis Half-Life vs. pH

Use this to plan your experiment duration.

pH ConditionApprox. Half-Life (

)
Reactivity StatusRecommended Action
pH 7.0 4 – 5 hoursSlow Amine ReactionGood for overnight reactions at 4°C.
pH 8.0 ~ 1 hourOptimal BalanceStandard condition (RT, 30-60 mins).[1]
pH 8.6+ < 10 minutesRapid HydrolysisAvoid. Reagent degrades before labeling.
Q: Can I use Tris or Glycine buffers?

A: NO.

  • Reason: Tris contains a primary amine.[5][8] Glycine contains a primary amine.[8] These will react with the NHS-heptanoate, consuming it completely and leaving your protein unlabeled [2].

  • Correct Buffers: PBS, HEPES, Bicarbonate, Borate.[5]

Q: How do I stop the reaction?

A: Now you use the Tris.

  • Quenching: Add 1M Tris (pH 8.0) to a final concentration of 50–100 mM.[7][9] The massive excess of free amines in Tris will rapidly scavenge any remaining NHS ester, stopping the reaction cleanly.

Module 4: Validation (Did it work?)

The "Quick Check" UV Assay

You can verify if your NHS-Heptanoate stock is still active before adding it to valuable protein.

  • Blank: Measure absorbance of pure pH 7.5 buffer at 260 nm .

  • Sample: Add a small aliquot of your NHS-heptanoate stock to the buffer. Measure

    
     immediately (
    
    
    ).[1]
  • Hydrolyze: Add NaOH to raise pH > 12 (forces instant hydrolysis).

  • Measure: Read

    
     again (
    
    
    ).
  • Logic: The NHS leaving group absorbs strongly at 260 nm after cleavage.

    • If

      
       increases significantly after NaOH addition, your ester was intact.[1][10]
      
    • If

      
       does not change, the stock was already hydrolyzed [3].
      

References

  • Thermo Fisher Scientific. Amine-Reactive Crosslinker Chemistry.[1] Retrieved from [1]

  • BenchChem. An In-Depth Technical Guide to the Mechanism of NHS Ester Reactions with Primary Amines. Retrieved from

  • G-Biosciences. Determine the Reactivity of NHS Esters on Biotinylation and Crosslinking Reagents. Retrieved from

Technical Support Center: Optimizing Conjugation with 2,5-Dioxopyrrolidin-1-yl Heptanoate

Author: BenchChem Technical Support Team. Date: February 2026

Product Focus: NHS-Heptanoate (C7-NHS Ester)

Introduction: The Chemistry of Lipophilicity

You are likely using 2,5-Dioxopyrrolidin-1-yl heptanoate (commonly referred to as NHS-Heptanoate ) to attach a heptanoic acid (C7) tail to a protein, peptide, or amine-modified oligonucleotide. This modification is typically performed to:

  • Increase the lipophilicity of a hydrophilic target (e.g., for membrane anchoring).

  • Promote binding to serum albumin (half-life extension).

  • Facilitate cellular uptake via fatty acid transporters.

The Core Challenge: This reaction is a race. You are racing the aminolysis (reaction with your target amine) against hydrolysis (reaction with water). Because the heptanoate chain adds hydrophobicity, you also face a third competitor: precipitation .

This guide addresses the specific troubleshooting steps required to balance reactivity, solubility, and stability.

Diagnostic Workflow

Before altering your protocol, use this decision tree to identify the root cause of your low yield.

TroubleshootingFlow Start Start: Low Conjugation Yield Q1 1. Did the reaction solution turn cloudy/precipitate? Start->Q1 SolubilityIssue Issue: Solubility/Aggregation (See Section 4) Q1->SolubilityIssue Yes Q2 2. Did you use Tris, Glycine, or Azide in the buffer? Q1->Q2 No BufferIssue Issue: Interfering Nucleophiles (See Section 5) Q2->BufferIssue Yes Q3 3. Is the NHS ester stock older than 3 months or stored without desiccant? Q2->Q3 No HydrolysisIssue Issue: Reagent Hydrolysis (See Section 3) Q3->HydrolysisIssue Yes Q4 4. Is the Reaction pH outside 7.2 - 8.5? Q3->Q4 No pHIssue Issue: pH Mismatch (See Section 5) Q4->pHIssue Yes Analyze Proceed to Stoichiometry Optimization Q4->Analyze No

Figure 1: Diagnostic decision tree for isolating the cause of low conjugation yields.

Reagent Integrity: Is Your NHS Ester "Dead"?

Q: I just opened the bottle, but the yield is near zero. Is the reagent defective?

A: NHS esters are extremely moisture-sensitive. If the bottle was opened while cold (causing condensation) or stored without a desiccant, the NHS group may have hydrolyzed back to the carboxylic acid, which is non-reactive.

The "Fizz" Test (Qualitative): While not quantitative, a simple visual check can sometimes help.

  • Dissolve a small amount of reagent in dry DMSO.[1][2][3]

  • Add it to a saturated sodium bicarbonate solution.

  • Observation: A fresh NHS ester often generates a small amount of CO2 bubbles (fizz) upon rapid hydrolysis in high pH/high concentration, though this is less obvious with fatty acids than with carbonates.

  • Better Method (UV Absorbance): The NHS leaving group absorbs at ~260 nm. You can monitor the release of the NHS group over time in a basic solution to confirm the ester bond exists [1].[1]

Correct Storage Protocol:

  • Store at -20°C under desiccant.

  • Crucial: Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[4]

  • Dissolve in anhydrous DMSO or DMF immediately before use.[1][3] Do not store stock solutions.

Solubility & The "Oily" Problem

Q: When I added the NHS-Heptanoate to my protein, the solution turned milky white. What happened?

A: You encountered the "Hydrophobic Crash." Unlike PEG-NHS esters, This compound is a fatty acid derivative. It is hydrophobic. When you dump a hydrophobic molecule dissolved in organic solvent into an aqueous protein buffer, it can precipitate before it has a chance to react with the protein.

Troubleshooting Steps:

  • Organic Co-solvent: Ensure your final reaction mixture contains 5-10% (v/v) organic solvent (DMSO or DMF). This helps keep the heptanoate in solution long enough to react [2].

  • Dropwise Addition: Do not add the NHS ester in one bolus. Add it slowly while vortexing or stirring the protein solution.

  • Concentration: If your protein is at >5 mg/mL, the high local concentration of fatty acid during addition can cause protein aggregation (acting like a detergent). Dilute the protein to 1-2 mg/mL if precipitation persists.

Reaction Conditions: The pH & Buffer Trap

Q: I used a standard Tris-Glycine buffer, but I see no conjugation.

A: You have labeled your buffer, not your protein.

  • Tris contains a primary amine.[1][2][3][5][]

  • Glycine contains a primary amine.[1][2][] These small molecules are in vast molar excess compared to your protein and will scavenge all the NHS ester [3].

Q: What is the optimal pH?

A: The reaction requires the amine on your protein to be deprotonated (neutral) to act as a nucleophile.

  • Lysine pKa: ~10.5 (mostly protonated at physiological pH).

  • N-terminus pKa: ~8.0 (significantly deprotonated at physiological pH).

The Trade-off:

  • pH < 7.0: Reaction is too slow (amines are protonated).[5]

  • pH > 8.5: Hydrolysis is too fast (NHS ester degrades).

  • Target: pH 7.2 – 8.3 (PBS or Bicarbonate buffers are ideal).

Data: Hydrolysis Half-Life vs. pH

Note: Values are approximate for NHS esters at 25°C.

pHHalf-Life (t 1/2)Reactivity Status
7.04-5 hoursSlow reaction, stable reagent.
8.01 hourOptimal balance.
8.6~10 minsHydrolysis dominates. Yield drops.[7][8]

Visualizing the Mechanism

Understanding the competition between the desired pathway (Amide Bond Formation) and the failure pathway (Hydrolysis) is critical for optimization.

ReactionMechanism NHS_Ester 2,5-Dioxopyrrolidin-1-yl heptanoate (NHS-C7) Intermediate Tetrahedral Intermediate NHS_Ester->Intermediate Protein Protein-NH2 (Nucleophile) Protein->Intermediate  pH 7.2-8.5   Water H2O (Competitor) Water->Intermediate  High pH / Aqueous Storage   Conjugate Heptanoylated Protein (Stable Amide Bond) Intermediate->Conjugate  Pathway A (Success)   Byproduct Heptanoic Acid (Non-reactive) Intermediate->Byproduct  Pathway B (Failure)   NHS_Group NHS Leaving Group Intermediate->NHS_Group

Figure 2: Competitive reaction pathways. Pathway A represents the desired aminolysis. Pathway B represents hydrolysis, which is accelerated by high pH and water content in the solvent.

Recommended Experimental Protocol

This protocol is optimized for This compound to minimize precipitation and maximize yield.

Materials
  • Protein: 1-5 mg/mL in PBS (pH 7.4) or 50 mM Sodium Bicarbonate (pH 8.0). Ensure no amines (Tris/Glycine) are present.

  • Reagent: this compound.[9]

  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide) or DMF.[1][3]

  • Desalting Column: Zeba™ Spin columns or PD-10 (Sephadex G-25).

Step-by-Step Procedure
  • Buffer Exchange (Critical): If your protein is in Tris or contains Azide, dialyze or desalt it into PBS (pH 7.4) or 50 mM Sodium Bicarbonate (pH 8.0) .

  • Prepare the NHS-Heptanoate Stock:

    • Weigh 1-2 mg of the NHS ester.[1]

    • Dissolve in anhydrous DMSO to a concentration of 10 mM .

    • Note: Do this immediately before use.[1][3] Do not store.

  • Calculations (Molar Excess): Because the heptanoate chain is hydrophobic and may be sequestered by micelles or protein hydrophobic pockets, a higher excess is often needed compared to hydrophilic tags.

    • Start with a 20-fold molar excess of NHS ester to Protein.[3]

  • The Reaction:

    • Place the protein solution on a gentle vortex or magnetic stirrer.

    • Slowly add the NHS-ester/DMSO solution to the protein.

    • Limit DMSO: Ensure the final volume of DMSO does not exceed 10% of the total reaction volume to prevent protein denaturation.

  • Incubation:

    • Incubate at Room Temperature for 30-60 minutes or 4°C for 2 hours .

    • Note: Longer times do not help, as the NHS ester will hydrolyze completely within hours.

  • Quenching (Optional but Recommended):

    • Add 1M Tris (pH 8.0) or 1M Glycine to a final concentration of 50 mM. Incubate for 15 minutes. This reacts with any remaining NHS ester to prevent non-specific binding during purification.

  • Purification:

    • Remove excess free fatty acid using a desalting column or dialysis.

    • Warning: Free fatty acids can stick to proteins non-covalently. If mass spec shows "smearing," consider multiple dialysis steps against PBS containing 0.1% Tween-20 (if compatible with your downstream app) to wash off non-covalent lipids.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press.

Sources

Technical Support Center: Optimizing Bioconjugation with 2,5-Dioxopyrrolidin-1-yl Heptanoate

Author: BenchChem Technical Support Team. Date: February 2026

Reagent Alias: NHS-Heptanoate, Succinimidyl Heptanoate Application: Hydrophobic labeling of primary amines (Lysine, N-terminus) Document ID: TS-NHS-C7-PRECIP-01

The Core Conflict: Hydrophobicity vs. Hydrolysis

As a researcher working with 2,5-Dioxopyrrolidin-1-yl heptanoate , you are navigating a fundamental chemical conflict. You are attempting to attach a hydrophobic C7 lipid tail to a water-soluble protein in an aqueous buffer.

  • The Reagent: Highly lipophilic. It requires organic solvents (DMSO/DMF) to dissolve.

  • The Environment: Aqueous buffer.[1][2] Essential for protein stability but hostile to the reagent (causing precipitation).

  • The Clock: The NHS ester moiety hydrolyzes in water.[3][4][5][6][7] This "ticking clock" competes with your conjugation reaction.

Precipitation is not just a nuisance; it is a silent reaction killer. If your reagent precipitates, it is no longer available in solution to react with your protein, regardless of the molar equivalents you added.

Master Protocol: The "Solvent-Shock" Prevention Workflow

Do not treat this as a standard reagent addition. The following protocol is designed to maximize the dispersal rate relative to the precipitation rate .

Phase A: Stock Preparation (The Anhydrous Rule)

Objective: Prevent premature hydrolysis and ensure complete solubilization.

  • Equilibrate: Allow the reagent vial to reach room temperature before opening. Condensation introduces water, which destroys the NHS ester.

  • Solvent Choice: Use Anhydrous DMSO (Dimethyl Sulfoxide) or DMA (Dimethylacetamide).

    • Why? DMF (Dimethylformamide) degrades into dimethylamine over time, which scavenges your NHS ester [1]. DMSO is more stable.

  • Concentration: Prepare a 10–20 mM stock solution.

    • Why? Higher concentrations (e.g., 100 mM) create a more violent "solvent shock" upon dilution, leading to immediate crashing out.

Phase B: The Rapid-Dispersal Reaction

Objective: Outrun precipitation through kinetic control.

ParameterSpecificationScientific Rationale
Buffer pH 7.2 – 8.0 pH > 8.0 accelerates hydrolysis (t½ < 10 min).[7] pH < 7.0 protonates amines, blocking reaction [2].[8]
Buffer Composition PBS or HEPES NO TRIS. Primary amine buffers react with the NHS ester, consuming it immediately.
Protein Conc. > 2 mg/mL High protein concentration increases the collision frequency between reagent and lysine residues before hydrolysis occurs.
Organic Limit 5 – 10% (v/v) Sufficient organic co-solvent keeps the C7 tail soluble long enough to react without denaturing the protein.

The Critical Step: Addition Technique

  • Place your protein solution in a vessel with a magnetic stir bar spinning rapidly (creating a vortex).

  • Do NOT drop the NHS-heptanoate stock directly into the center.

  • DO submerge the pipette tip slightly or aim for the side of the vortex and inject the stock rapidly while mixing.

    • Mechanism:[8] Slow dropwise addition creates a local "cloud" of high concentration where the reagent precipitates instantly before mixing. Rapid dispersion dilutes the reagent below its solubility limit faster than it can aggregate.

Visualizing the Reaction Logic

The following diagram illustrates the kinetic competition occurring in your tube. Your goal is to force the pathway toward "Stable Conjugate" and block "Precipitation."

G cluster_reaction The Kinetic Battlefield Stock NHS-Heptanoate (in DMSO) Solubilized Solubilized Reagent (Transient State) Stock->Solubilized Dilution Buffer Aqueous Buffer (pH 7.2-8.0) Buffer->Solubilized Mixing Hydrolysis Hydrolyzed Byproduct (Non-reactive) Solubilized->Hydrolysis  Water Attack (pH Dependent) Precipitate Reagent Aggregate (Precipitate) Solubilized->Precipitate  Solvent Shock (Hydrophobic Collapse) Conjugate Stable Lipid-Protein Conjugate Solubilized->Conjugate  Reaction with Lysine (Fast)

Figure 1: Kinetic competition pathway. Success depends on maximizing the green path (Conjugation) while suppressing the red paths (Hydrolysis and Precipitation).

Troubleshooting Center (FAQ)

Issue 1: "My solution turned cloudy immediately upon adding the reagent."

Diagnosis: Solvent Shock (Reagent Precipitation). The Mechanism: The hydrophobic C7 tails aggregated faster than they could disperse into the aqueous phase. Corrective Actions:

  • Lower the Stock Concentration: Dilute your DMSO stock to 5 mM before adding to the protein.

  • Increase Organic Co-solvent: Pre-add 5-10% dry DMSO to your protein buffer before adding the reagent. This lowers the surface tension and increases the solubility limit of the buffer [3].

  • Use a Dispersant: Add Cyclodextrin (e.g., HP-β-CD) to the buffer. It creates inclusion complexes that solubilize the hydrophobic tail without blocking the reactive NHS head [4].

Issue 2: "The solution was clear initially but became cloudy after 30 minutes."

Diagnosis: Protein Precipitation (Over-labeling). The Mechanism: You have attached too many hydrophobic C7 chains to the protein surface. This masks the protein's surface charges and drastically alters its isoelectric point (pI) and solubility profile. Corrective Actions:

  • Reduce Molar Excess: If you used a 20x molar excess, drop to 5x or 10x.

  • Check Protein Solubility: Ensure your protein is well away from its pI in the reaction buffer.

Issue 3: "No precipitation, but very low conjugation yield."

Diagnosis: Hydrolysis or "Dead" Reagent. The Mechanism: The NHS ester hydrolyzed before it could find a lysine amine. Corrective Actions:

  • Check pH: Is your buffer pH > 8.0? Lower it to pH 7.2–7.5 to extend the half-life of the NHS ester.

  • Verify Reagent Quality: Dissolve a small amount in pH 10 buffer. Measure Absorbance at 260 nm immediately and after 5 minutes. If the absorbance doesn't change, your reagent was already hydrolyzed (dead) in the bottle [5].

Decision Tree for Optimization

Use this logic flow to determine your next experimental move.

DecisionTree Start Start: Observation Cloudy Is solution cloudy? Start->Cloudy When When did it cloud? Cloudy->When Yes Yield Check Yield Cloudy->Yield No Immediate Immediately When->Immediate Later After 15+ mins When->Later Action1 Solvent Shock: Dilute Stock or Add Co-solvent Immediate->Action1 Action2 Over-labeling: Reduce Molar Excess Later->Action2 Clear Solution is Clear LowYield Low Yield Yield->LowYield HighYield High Yield Yield->HighYield Action3 Hydrolysis: Lower pH or Increase Protein Conc. LowYield->Action3 Success Protocol Optimized HighYield->Success

Figure 2: Troubleshooting logic flow for precipitation and yield issues.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.).[5] Academic Press.[9] (Chapter 3: Zero-Length Crosslinkers).

  • Thermo Fisher Scientific. (n.d.). Amine-Reactive Crosslinker Chemistry. Retrieved from thermofisher.com.[9][10]

  • Lumiprobe. (n.d.). NHS Ester Labeling of Biomolecules. Retrieved from lumiprobe.com.

  • BroadPharm. (n.d.). 2,5-Dioxopyrrolidin-1-yl hept-6-ynoate Product Data. Retrieved from broadpharm.com.

  • Miron, T., & Wilchek, M. (1982).[9] A spectrophotometric assay for soluble and immobilized N-hydroxysuccinimide esters. Analytical Biochemistry, 126(2), 433-435.[9]

Sources

Technical Support Center: 2,5-Dioxopyrrolidin-1-yl Heptanoate Stability Guide

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: STAB-NHS-C7 Assigned Specialist: Senior Application Scientist Topic: Improving stability of 2,5-Dioxopyrrolidin-1-yl heptanoate stock solutions

Executive Summary

You are encountering stability issues with This compound (commonly referred to as Succinimidyl Heptanoate ). This reagent is an amine-reactive crosslinker containing a hydrophobic C7 fatty acid chain.

The core instability mechanism is hydrolysis . The N-hydroxysuccinimide (NHS) ester moiety is highly electrophilic and susceptible to nucleophilic attack by water. In the presence of moisture (even atmospheric humidity), the ester bond cleaves, releasing heptanoic acid and N-hydroxysuccinimide, rendering the reagent inert toward primary amines.

This guide provides a self-validating system to ensure your stock solutions remain active.

Module 1: The Mechanism of Instability

To solve the stability problem, you must understand the competition occurring in your tube. The NHS ester does not "know" which nucleophile it is reacting with. It will react with the most abundant nucleophile available.

  • Pathway A (Desired): Aminolysis.[1] The amine group on your protein/peptide attacks the carbonyl, forming a stable amide bond.

  • Pathway B (Undesired): Hydrolysis.[2][3] Water attacks the carbonyl, regenerating the carboxylic acid and permanently deactivating the reagent.

Visualization: The Kinetic Competition

The following diagram illustrates the competing pathways. Note that high pH accelerates both, but hydrolysis becomes dominant if the amine is not available or if water is the solvent.

NHS_Reaction_Pathways NHS_Ester 2,5-Dioxopyrrolidin-1-yl heptanoate (Active Reagent) Intermediate Tetrahedral Intermediate NHS_Ester->Intermediate Nucleophilic Attack Amine Target Primary Amine (R-NH2) Amine->Intermediate Pathway A (Desired) Water Water / Moisture (H2O) Water->Intermediate Pathway B (Hydrolysis) Amide Stable Amide Conjugate (Success) Intermediate->Amide - NHS Group Byproduct Heptanoic Acid + Free NHS (Dead Reagent) Intermediate->Byproduct - NHS Group

Figure 1: The kinetic competition between aminolysis (conjugation) and hydrolysis (degradation).

Module 2: Stock Solution Preparation (The "Golden Rule")

The #1 cause of NHS ester failure is "wet" organic solvents. Standard laboratory-grade DMSO (Dimethyl sulfoxide) and DMF (Dimethylformamide) are hygroscopic; they absorb water from the atmosphere instantly upon opening.

Protocol: Anhydrous Solvent Preparation

Do not trust a bottle of DMSO simply because the label says "Anhydrous" if it has been opened previously.

  • Select Solvent: Use High-Quality Anhydrous DMSO or DMF.

    • Insight: DMSO is generally preferred for biological applications due to lower toxicity, but it freezes at 18.5°C. If you store stocks in liquid nitrogen, DMSO will freeze/thaw, potentially introducing moisture gradients. DMF remains liquid at -20°C.

  • The Molecular Sieve Method:

    • Obtain 3Å or 4Å Molecular Sieves (ceramic beads that trap water molecules).

    • Bake sieves at 200°C overnight to activate (or buy pre-activated).

    • Add activated sieves to your solvent bottle (approx. 5-10% w/v) and let stand for 24 hours before use.

  • Dissolution:

    • Weigh the Succinimidyl Heptanoate rapidly.

    • Dissolve to a high concentration (e.g., 10-50 mM) in the dried solvent. Note: Higher concentrations are more stable than dilute ones because the ratio of reagent to trace water is higher.

Solvent_Drying_Workflow Start Start: Laboratory Grade DMSO/DMF Sieves Add Activated 3Å/4Å Molecular Sieves (Traps H2O molecules) Start->Sieves Wait Incubate 24 Hours (Tightly Capped) Sieves->Wait Result True Anhydrous Solvent (< 50 ppm H2O) Wait->Result Dissolve Dissolve NHS-Heptanoate (Make 50mM Stock) Result->Dissolve

Figure 2: Protocol for ensuring anhydrous conditions prior to stock preparation.

Module 3: Storage & Handling

Once dissolved, the clock starts ticking. Follow this storage hierarchy to maximize half-life.

The Aliquot Strategy

Never store a bulk stock solution. Repeated freeze-thaw cycles introduce moisture via condensation.

  • Action: Immediately aliquot the stock solution into single-use microcentrifuge tubes (e.g., 20-50 µL per tube).

Inert Atmosphere

Oxygen is not the enemy; humidity is.

  • Action: If possible, overlay the aliquots with dry Nitrogen (N2) or Argon gas before capping. This displaces humid air from the headspace.

Temperature & Desiccation[3][5][6][7]
  • Action: Store aliquots at -20°C .

  • Container: Place the aliquots inside a secondary container (jar or sealable bag) containing a packet of silica gel desiccant.

The "Thaw Rule" (Critical)
  • Action: When retrieving an aliquot from the freezer, allow it to equilibrate to room temperature for 15-20 minutes before opening the cap.

  • Reasoning: Opening a cold tube in warm air causes immediate condensation of atmospheric moisture onto the reagent surface, ruining the remaining stock.

Module 4: Troubleshooting & FAQs

Diagnostic: Is my stock solution dead?

If you suspect your reagent has hydrolyzed, perform this simple absorbance assay.[4] Principle: The NHS leaving group absorbs strongly at 260 nm only when free (hydrolyzed/reacted), not when ester-linked. However, to test potential activity, we force hydrolysis.

Protocol:

  • Dilute a small amount of stock in neutral buffer (pH 7). Measure Absorbance at 260 nm (

    
    ).
    
  • Add NaOH to raise pH to >10 (forcing total hydrolysis).

  • Measure Absorbance at 260 nm again (

    
    ).
    
  • Interpretation:

    • If

      
      : The reagent was intact (active) and released NHS upon base treatment.
      
    • If

      
      : The reagent was already hydrolyzed (dead) in the stock.
      
Quantitative Data: Hydrolysis Rates

Understand the time constraints once you dilute your stock into aqueous buffer.[4]

pH ConditionTemperatureApproximate Half-Life (

)
Recommendation
pH 7.0 0°C4-5 hoursSafe for slow reactions
pH 7.0 25°C~1-2 hoursWork quickly
pH 8.0 25°C~30-60 minsOptimal window for reaction
pH 8.6+ 4°C< 10 mins Critical Danger Zone
Frequently Asked Questions

Q: My reaction mixture turns cloudy immediately after adding the stock. Why? A: This is likely a solubility issue, not stability. Succinimidyl heptanoate has a C7 fatty acid tail, making it hydrophobic. If you add a large volume of stock to an aqueous buffer, the reagent precipitates.

  • Fix: Ensure your final organic solvent (DMSO/DMF) concentration in the reaction is 5-10% (v/v) to maintain solubility, or use a lower concentration of the reagent.

Q: Can I use ethanol or methanol instead of DMSO? A: No. Primary alcohols (methanol/ethanol) contain hydroxyl groups (-OH) that act as nucleophiles. They will react with the NHS ester to form ethyl/methyl heptanoate, permanently deactivating the crosslinker. You must use non-nucleophilic solvents like DMSO or DMF.

Q: Why did my conjugation yield drop suddenly? A: Check the pH of your reaction buffer. If your buffer pH drifted above 8.5, the hydrolysis rate likely outcompeted the aminolysis rate. Ideally, keep pH between 7.2 and 8.0.[5]

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.[4] (The definitive text on bioconjugation chemistry, detailing NHS ester hydrolysis kinetics).

  • Thermo Fisher Scientific.Tech Tip #3: Determine Reactivity of NHS Ester Biotinylation and Crosslinking Reagents. (Protocol for the spectrophotometric activity assay).

  • BenchChem.An In-Depth Technical Guide to the Mechanism of NHS Ester Reactions with Primary Amines.

  • Cuatrecasas, P., & Parikh, I. (1972). Adsorbents for affinity chromatography. Use of N-hydroxysuccinimide esters of agarose. Biochemistry, 11(12), 2291–2299. (Foundational paper establishing NHS ester stability parameters).

Sources

Minimizing side reactions when using 2,5-Dioxopyrrolidin-1-yl heptanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Logic

2,5-Dioxopyrrolidin-1-yl heptanoate (commonly referred to as NHS-Heptanoate ) is a heterobifunctional reagent used to attach a hydrophobic C7 alkyl chain (heptanoic acid) to primary amines on proteins or peptides.[1]

Unlike hydrophilic NHS reagents (like PEG-NHS or NHS-Fluorescein), this reagent introduces a specific challenge: Solubility mismatch. You are attempting to react a hydrophobic lipid-like molecule with a hydrophilic protein in an aqueous environment.

The Core Conflict: To keep the reagent soluble, you need organic solvents. To keep the protein folded, you need aqueous buffer. To drive the reaction, you need basic pH. However, basic pH accelerates hydrolysis (the destruction of your reagent by water).

This guide addresses the three pillars of failure in this reaction:

  • Hydrolysis: Water attacking the ester before the protein does.[2]

  • Precipitation: The reagent "crashing out" before reacting.

  • O-Acylation: Non-specific labeling of Tyrosine/Serine residues.

The Kinetic Landscape (Visualized)

To minimize side reactions, you must understand the competition occurring in your test tube. The following diagram illustrates the kinetic pathways.

ReactionPathways Reagent NHS-Heptanoate (Hydrophobic) Product Lipidated Protein (Stable Amide) Reagent->Product Aminolysis (Desired, pH 8.0-8.5) Waste Heptanoic Acid (Hydrolyzed) Reagent->Waste Hydrolysis (Competitor, Fast at high pH) SideProduct O-Acylated Protein (Unstable Ester) Reagent->SideProduct O-Acylation (Side Rxn, High Excess) Target Protein-NH2 (Lysine/N-Term) Target->Product Water H2O (Solvent) Water->Waste Hydroxyl Protein-OH (Tyr/Ser) Hydroxyl->SideProduct

Caption: Figure 1. The Kinetic Competition. The goal is to maximize the Green pathway (Aminolysis) while suppressing the Red (Hydrolysis) and Yellow (O-Acylation) pathways.

Troubleshooting & FAQs

Issue 1: "The solution turns cloudy immediately upon adding the reagent."

Diagnosis: The "Crash Out" Effect. NHS-Heptanoate is highly hydrophobic. When a concentrated stock (in DMSO/DMF) hits the aqueous buffer, the local concentration exceeds the solubility limit, forming microprecipitates. These precipitates are catalytically useless and lead to low conjugation yields.

Solution: The Co-Solvent & Vortex Method

  • Solvent Choice: Dissolve NHS-Heptanoate in anhydrous DMSO or DMAc (Dimethylacetamide). Avoid DMF if possible, as it degrades into amines (dimethylamine) which destroy the NHS ester [1].

  • The "Cloud Point" Limit: Ensure the final organic solvent concentration in your reaction is 5–10% (v/v) . Most proteins tolerate this.

  • Addition Technique: Do not add the reagent to a static protein solution.

    • Correct: Vortex the protein solution gently while adding the reagent dropwise. This rapidly disperses the hydrophobic molecules before they can aggregate.

Issue 2: "My conjugation efficiency is low, even with excess reagent."

Diagnosis: Hydrolysis is winning. The half-life of the NHS ester is strictly pH-dependent. If your pH is too high, the reagent hydrolyzes before it finds a lysine. If too low, the lysine is protonated (


) and cannot react.[1]

Data: Hydrolysis Half-Life vs. pH

pH Condition Half-Life (t½) of NHS Ester Reactivity Status
pH 7.0 4–5 hours Slow reaction, risk of precipitation.
pH 8.0 ~1 hour Optimal Balance.
pH 8.6 ~10 minutes Hydrolysis dominates. Reagent wasted.

| pH > 9.0 | < 2 minutes | Reaction likely fails. |

Source: Adapted from Hermanson, G.T. [2]

Solution:

  • Target pH 8.0–8.2 .

  • Use a non-nucleophilic buffer like HEPES or Phosphate (PBS). Avoid Tris during the reaction (it contains amines).[3][4]

  • Increase molar excess.[5] Because heptanoate is hydrophobic and may be sequestered in micelles, you often need a higher molar excess (e.g., 20x–50x) compared to hydrophilic tags (10x).

Issue 3: "I am detecting labeling on Tyrosine residues (O-acylation)."

Diagnosis: Non-specific esterification. At high molar excess or elevated pH, NHS esters can react with the hydroxyl groups of Tyrosine, Serine, or Threonine. This forms an ester bond (unstable) rather than an amide bond (stable) [3].[6]

Solution: Hydroxylamine "Stripping" You can chemically reverse these side reactions without damaging the desired amide bonds.

  • After the conjugation reaction, add Hydroxylamine-HCl to a final concentration of 0.1 M.

  • Adjust pH to 8.0.

  • Incubate for 1 hour at room temperature.

    • Mechanism:[3][7][8][9][10] Hydroxylamine is a strong nucleophile that cleaves the unstable ester bonds on Tyrosine/Serine (reverting them to native state) but is not strong enough to break the stable amide bonds on Lysines.

Optimized Protocol: NHS-Heptanoate Lipidation

This protocol is designed to balance solubility with reactivity.

Materials:

  • Protein Stock (1–5 mg/mL in PBS, pH 7.4).

  • Reaction Buffer: 100 mM HEPES, pH 8.2 (Amine-free).

  • Reagent Stock: NHS-Heptanoate dissolved in anhydrous DMSO (Prepare immediately before use).

  • Quenching Buffer: 1M Glycine or Tris, pH 8.0.

Workflow:

  • Buffer Exchange: Ensure protein is in HEPES pH 8.2. Residual Tris or Ammonium ions will kill the reaction.

  • Calculations: Determine the Molar Excess.

    • Start with: 20-fold molar excess of NHS-Heptanoate over protein.

  • Solubilization: Dissolve NHS-Heptanoate in dry DMSO to a concentration where the addition volume will be 5-10% of the total reaction volume.

  • Reaction:

    • Place protein sample on a vortexer at low speed.

    • Slowly add the DMSO-Reagent solution.

    • Critical: The solution should remain clear. If it turns milky white, you have exceeded the solubility limit (cloud point).

  • Incubation: Incubate for 1 hour at Room Temperature or 2 hours at 4°C .

    • Note: 4°C slows hydrolysis, allowing more time for the hydrophobic reagent to find a binding pocket/amine.

  • Quenching: Add Quenching Buffer (final conc. 50-100 mM) and incubate for 15 mins.

  • Post-Reaction Treatment (Optional): If specificity is critical, perform the Hydroxylamine Stripping step described in Issue 3.

  • Purification: Remove free fatty acids via dialysis or Desalting Column (Zeba/PD-10). Note: Free heptanoic acid can act as a detergent; thorough cleaning is required.

Decision Tree for Troubleshooting

TroubleshootingTree Start Problem Detected Precipitation Precipitation/Cloudiness? Start->Precipitation LowYield Low Conjugation Yield? Start->LowYield WrongSite Off-Target (Tyr/Ser)? Start->WrongSite SolventCheck Check Solvent %. Is DMSO < 10%? Precipitation->SolventCheck PHCheck Check pH. Is pH > 8.5? LowYield->PHCheck Strip Action: Perform Hydroxylamine Stripping (0.1M, pH 8). WrongSite->Strip AddSlow Action: Vortex while adding. Increase DMSO % slightly. SolventCheck->AddSlow No LowerPH Action: Lower pH to 8.0-8.2 to reduce hydrolysis. PHCheck->LowerPH Yes IncreaseExc Action: Increase Molar Excess (Hydrophobic Sequestration). PHCheck->IncreaseExc No

Caption: Figure 2. Troubleshooting Logic Flow. Follow the branches to identify corrective actions for common failure modes.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition).[11] Academic Press.[12] Chapter 3: The Chemistry of Reactive Groups. [Link]

  • Mouchahoir, T., & Schiel, J. E. (2018). Development of an LC-MS/MS Peptide Mapping Protocol for the Identification of Acylation Sites on Proteins. Journal of The American Society for Mass Spectrometry. [Link]

Sources

Technical Support Center: Optimizing 2,5-Dioxopyrrolidin-1-yl Heptanoate Quenching

Author: BenchChem Technical Support Team. Date: February 2026

Reagent Identity: 2,5-Dioxopyrrolidin-1-yl heptanoate (also known as NHS-Heptanoate or Succinimidyl Heptanoate). Application: Introduction of a hydrophobic C7 lipid tail (heptanoyl group) to proteins or peptides via amine conjugation. Critical Challenge: Balancing efficient labeling against the risk of protein precipitation due to increased hydrophobicity.

Module 1: The Chemistry of Quenching (The "Why")

The Mechanism

The reaction relies on the nucleophilic attack of a primary amine (e.g., Lysine


-amine or N-terminal 

-amine) on the NHS ester carbonyl.[1] This forms a stable amide bond and releases N-hydroxysuccinimide (NHS).[2][3][4]

However, this is a race against time. Water (hydrolysis) competes with the amine. Quenching is the deliberate addition of a "sacrificial" primary amine to rapidly consume any remaining active ester, ensuring:

  • Stoichiometric Control: Prevents over-labeling which can crash (precipitate) the protein.

  • Process Stability: Stops the reaction at a precise time point for reproducibility.

  • Byproduct Management: Converts reactive lipophilic esters into inert, removable byproducts.

Reaction Pathways & Quenching Logic

NHS_Reaction_Pathways NHS_Hept NHS-Heptanoate (Hydrophobic/Reactive) Amide Lipidated Protein (Stable Amide Bond) NHS_Hept->Amide Primary Pathway pH 7.2-8.5 Acid Heptanoic Acid (Free Fatty Acid) NHS_Hept->Acid Competing Hydrolysis (Slows reaction) Inert Inert Adduct (Removed in Desalting) NHS_Hept->Inert Quenching Step (Fast Termination) Target Target Protein (-NH2) Target->Amide Water H2O (Hydrolysis) Water->Acid Quencher Quencher (Tris/Glycine) Quencher->Inert

Figure 1: The three fates of NHS-Heptanoate. Effective quenching (dashed line) outcompetes hydrolysis to terminate the reaction instantly.

Module 2: Standard Operating Procedure (The "How")

Quencher Selection Matrix

Not all quenchers are equal, especially when dealing with a lipid tag like heptanoate.

Quenching AgentChemical NatureRecommended UseContraindications
Tris (Tris(hydroxymethyl)aminomethane)Primary amine, bulkyGeneral Purpose. Good for stopping reactions where pH maintenance is key.Can shift pH if not pH-adjusted (use Tris-HCl pH 8.0, not just Tris Base).
Glycine Zwitterionic amino acidSolubility Rescue. The charged carboxyl group can help solubilize the hydrophobic heptanoate byproduct.Avoid if downstream analysis is sensitive to free amino acids (e.g., certain microarrays).
Ethanolamine Neutral primary amineCharge Neutrality. Use if you want to avoid introducing extra charges to the system.Volatile; ensure high purity.
Hydroxylamine Potent nucleophileRescue Only. Cleaves "off-target" ester bonds (O-acylation on Tyr/Ser) while leaving amides intact.Strictly controlled conditions. Can cleave the target amide if incubated too long or at high pH.
The Protocol

Context: This protocol assumes a standard conjugation in PBS or HEPES buffer (pH 7.2–8.0) with NHS-Heptanoate dissolved in DMSO.

Step 1: Preparation of Quencher Stock

  • Prepare a 1.0 M stock solution of the chosen quencher (e.g., Glycine or Tris).[5]

  • Crucial: Adjust the pH of the quencher stock to match your reaction pH (typically pH 7.5–8.0). Adding unbuffered Tris base (pH ~10.5) will hydrolyze your label instantly and potentially damage the protein.

Step 2: Timing the Quench

  • Allow the conjugation reaction to proceed for the optimized time (usually 30–60 minutes at Room Temp or 2 hours at 4°C).

  • Do not extend reaction time indefinitely. NHS esters degrade naturally; extending beyond 2 hours usually adds no yield, only hydrolysis byproducts (free fatty acids) that are hard to clean.

Step 3: Execution

  • Add the Quencher Stock to the reaction mixture to a final concentration of 50–100 mM .

  • Calculation: If you have 1 mL of reaction, add 50–100 µL of 1.0 M Quencher.

  • Mix gently (do not vortex vigorously if the protein is lipidated, as it may foam/aggregate).

  • Incubate at Room Temperature for 15–20 minutes .

Step 4: Post-Quench Polishing (Optional but Recommended)

  • If "off-target" labeling (esterification of Tyrosine/Serine) is suspected, add Hydroxylamine to a final concentration of 10 mM and incubate for an additional 10 minutes. Note: This reverses unstable esters but keeps the desired stable amide bond.

Module 3: Troubleshooting & FAQs

Decision Tree: Solving Common Issues

Troubleshooting_Tree Start Problem Detected Precip Precipitation/Cloudiness Start->Precip LowYield Low Labeling Efficiency Start->LowYield CheckDMSO Is DMSO > 10%? Precip->CheckDMSO CheckBuffer Does Buffer contain Amines? (Tris/Glycine/Azide) LowYield->CheckBuffer ReduceDMSO Action: Keep DMSO < 5% CheckDMSO->ReduceDMSO Yes CheckOverLabel Is Protein Over-Lipidated? CheckDMSO->CheckOverLabel No ReduceRatio Action: Reduce NHS:Protein Ratio CheckOverLabel->ReduceRatio Yes ChangeBuffer Action: Dialyze into PBS/HEPES CheckBuffer->ChangeBuffer Yes CheckHydrolysis Was NHS-Heptanoate wet? CheckBuffer->CheckHydrolysis No FreshReagent Action: Use fresh dry DMSO & Desiccated Reagent CheckHydrolysis->FreshReagent Yes

Figure 2: Troubleshooting logic for NHS-Heptanoate conjugation.

Frequently Asked Questions

Q: My protein precipitated immediately after adding the Quencher. Why? A: This is likely due to a "Hydrophobicity Shock."

  • Cause: If you used a hydrophobic quencher or if the protein was already on the edge of solubility due to the heptanoate attachment, the sudden salt/pH change can crash it.

  • Solution: Use Glycine as the quencher.[6] Its zwitterionic nature at neutral pH helps solubilize the hydrophobic environment. Also, ensure your reaction buffer contains a low concentration of surfactant (e.g., 0.05% Tween-20) if the protein tolerates it.

Q: Can I just skip quenching and go straight to dialysis? A: Technically yes, but it is risky . Dialysis is slow (hours). During this time, unreacted NHS-Heptanoate continues to react with your protein (leading to over-labeling and precipitation) or hydrolyzes into Heptanoic Acid. Heptanoic acid is a fatty acid that can form micelles or stick non-specifically to your protein, making purification difficult. Quenching converts the reactive ester into a defined, small molecule that dialyzes out more predictably.

Q: How do I remove the quenched byproduct? A: The quenched byproduct (e.g., Tris-Heptanoate or Glycyl-Heptanoate) is a small molecule.

  • Method: Use a Desalting Column (Zeba Spin or PD-10) or Dialysis Cassette.

  • Note: Because the byproduct has a lipid tail, it may form micelles. Ensure your dialysis volume is large (1:200 ratio) or use a desalting column which relies on pore exclusion rather than diffusion.

Q: Why is my labeling efficiency low even though I quenched at 2 hours? A: The reaction was likely dead before you quenched. NHS esters hydrolyze rapidly.[6][7] At pH 8.0, the half-life is roughly 1 hour.[7] If your NHS-Heptanoate was stored improperly (wet DMSO) or your buffer pH was >8.5, the reagent hydrolyzed before it could label the protein.

  • Fix: Dissolve NHS-Heptanoate in anhydrous DMSO immediately before use.

References

  • Thermo Fisher Scientific. NHS Ester Reaction Chemistry and Protocols. (Accessed 2024).[8]

  • BenchChem. Troubleshooting NHS Ester Conjugation Reactions. (Accessed 2024).[8]

  • Lumiprobe. Hydrolysis rates for NHS ester functionalized dyes. (Accessed 2024).[8]

  • BroadPharm. PEG-NHS Ester Conjugation Protocols. (Accessed 2024).[8]

  • Hermanson, G. T.Bioconjugate Techniques (3rd Edition). Academic Press, 2013.

Sources

Technical Support Center: Optimizing 2,5-Dioxopyrrolidin-1-yl Heptanoate Conjugation

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: NHS-C7-OPT Agent: Senior Application Scientist Topic: Addressing pH Sensitivity & Hydrolysis Kinetics

Core Mechanism: The Hydrolysis vs. Aminolysis Dilemma

To successfully utilize 2,5-Dioxopyrrolidin-1-yl heptanoate (NHS-Heptanoate), you must navigate a kinetic competition. This reagent is an NHS ester of a C7 fatty acid. It is designed to attach a lipophilic heptanoyl group to primary amines (e.g., lysine residues on proteins, N-termini, or amino-modified surfaces).

Your reaction is a race between two pathways:

  • Aminolysis (Desired): The nucleophilic attack by the primary amine (

    
    ) on the ester carbonyl, forming a stable amide bond.[1][2]
    
  • Hydrolysis (Undesired): The attack by water molecules, cleaving the NHS group and leaving non-reactive heptanoic acid.

The pH Paradox:

  • Low pH (< 7.0): Amines are protonated (

    
    ) and non-nucleophilic.[1] Reaction rate is near zero.
    
  • High pH (> 8.5): Hydrolysis dominates. The half-life of the NHS ester drops from hours to minutes.[3][4][5]

Visualizing the Pathway

NHS_Reaction_Pathway NHS_Hept 2,5-Dioxopyrrolidin-1-yl heptanoate (Active Ester) Intermediate Tetrahedral Intermediate NHS_Hept->Intermediate Nucleophilic Attack Amine Target Primary Amine (R-NH2) Amine->Intermediate Promoted by pH 7.2 - 8.5 Water Water (H2O) (Hydrolysis Agent) Water->Intermediate Promoted by pH > 8.5 Conjugate Heptanoyl-Amide Conjugate (Stable Product) Intermediate->Conjugate Path A: Aminolysis (Success) Byproduct Heptanoic Acid (Inactive Waste) Intermediate->Byproduct Path B: Hydrolysis (Failure) NHS_Group NHS Leaving Group Intermediate->NHS_Group

Caption: Kinetic competition between Amide formation (Aminolysis) and Carboxylic Acid formation (Hydrolysis).

Quantitative Data: Half-Life & Stability

The following data is critical for planning your experimental workflow. Note how drastically stability decreases as basicity increases.

pH ConditionTemperatureNHS Ester Half-Life (

)
Reaction Window Recommendation
pH 7.0 0°C~ 4–5 hoursSafe for slow reactions
pH 7.0 25°C~ 2–3 hoursStandard handling time
pH 8.0 25°C~ 1 hourOptimal Operational Zone
pH 8.6 4°C~ 10 minutesCritical Speed Required
pH > 9.0 25°C< 5 minutesUnstable / Not Recommended

Data derived from standard NHS-ester hydrolysis kinetics [1, 2].

Troubleshooting Guide

This section addresses specific failure modes associated with NHS-Heptanoate.

Issue A: Precipitation in Reaction Buffer

Symptom: The solution turns cloudy immediately upon adding the reagent.

  • Root Cause: this compound contains a C7 alkyl chain, making it highly hydrophobic. It is insoluble in pure aqueous buffers.

  • Solution:

    • Dissolve the reagent in anhydrous DMSO or DMF first to create a high-concentration stock (e.g., 10–50 mM).

    • Add this stock to your aqueous protein/amine solution such that the final organic solvent concentration is 5–10% (v/v) .

    • Note: If labeling a sensitive protein, ensure it can withstand 10% DMSO.

Issue B: Low Conjugation Yield (Despite correct pH)

Symptom: Mass spec or assays show unmodified amines.

  • Root Cause 1: Buffer Incompatibility. You used a buffer containing primary amines (e.g., Tris, Glycine).[1][5][6] The reagent reacted with the buffer instead of your target.

  • Root Cause 2: Hydrolysis. The reagent hydrolyzed before finding an amine target.

  • Solution:

    • Buffer Swap: Use PBS, HEPES, or Bicarbonate buffers.[5] Strictly avoid Tris.

    • Concentration: Increase the concentration of your target molecule. Second-order kinetics favor aminolysis over hydrolysis when amine concentration is high (>2 mg/mL for proteins).

Issue C: Over-Labeling (Aggregation)

Symptom: Protein precipitates or loses biological activity after conjugation.

  • Root Cause: Attaching too many hydrophobic heptanoyl chains disrupts the protein's hydration shell.

  • Solution: Reduce the molar excess of reagent. Start with a 5-fold to 10-fold molar excess rather than the standard 20-fold used for hydrophilic PEG reagents.

Optimized Protocol: The "Goldilocks" Method

This protocol balances amine reactivity (pH > 7) with ester stability (pH < 9) and solubility.[5]

Materials
  • Reagent: this compound (stored at -20°C, desiccated).

  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide).

  • Reaction Buffer: 100 mM Sodium Phosphate or HEPES, pH 8.0. (Avoid PBS if pH is < 7.3).[6]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

Step-by-Step Workflow
  • Equilibration: Allow the reagent vial to warm to room temperature before opening to prevent moisture condensation (which causes immediate hydrolysis).[6]

  • Target Preparation: Dissolve your target amine in Reaction Buffer (pH 8.0).

    • Target concentration: 1–10 mg/mL is ideal.

  • Reagent Solubilization: Dissolve NHS-Heptanoate in anhydrous DMSO to a concentration of 10 mM .

    • Calculation: MW ≈ 227.26 g/mol . 2.27 mg in 1 mL DMSO = 10 mM.

  • Reaction Initiation:

    • Add the reagent stock to the target solution.

    • Target Molar Excess: 10-fold (e.g., if target is 0.1 mM, reagent should be 1 mM).

    • Solvent Limit: Ensure DMSO is <10% of total volume.

    • Mix immediately by gentle vortexing.

  • Incubation: Incubate for 30–60 minutes at Room Temperature (20–25°C) or 2 hours on ice.

    • Note: Do not incubate overnight; hydrolysis will complete long before then.

  • Quenching: Add Quenching Buffer (Tris) to a final concentration of 50–100 mM. Incubate for 10 minutes.

    • Why? This reacts with any remaining active ester, preventing non-specific binding during purification.

  • Purification: Remove excess heptanoic acid and byproducts via dialysis or desalting columns (e.g., Zeba Spin Columns).

Frequently Asked Questions (FAQ)

Q: Can I store the NHS-Heptanoate stock solution in DMSO? A: No. Even "anhydrous" DMSO absorbs moisture from the air. The NHS ester will hydrolyze over time.[3][5][6][7][8] Always prepare fresh immediately before use.

Q: My protein precipitated after adding the reagent. Why? A: This is likely due to the hydrophobicity of the heptanoate chain. If you are labeling a hydrophilic protein with many lipid tails, it becomes amphiphilic and may aggregate. Fix: Lower the molar excess (try 2-fold or 5-fold) or include a detergent compatible with your downstream application.

Q: Why do you recommend pH 8.0 instead of pH 7.4 (PBS)? A: While pH 7.4 works, the reaction is slower because fewer amines are deprotonated. pH 8.0 provides the best balance: amines are highly nucleophilic, but the hydrolysis half-life (~1 hour) is still long enough to allow the reaction to complete [3].

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (The definitive guide on NHS ester kinetics and hydrolysis rates).

  • Thermo Fisher Scientific. (n.d.). NHS Ester Reaction Chemistry Technical Handbook. Retrieved from thermofisher.com.

  • BenchChem. (2025).[2][4] An In-Depth Technical Guide to the Mechanism of NHS Ester Reactions with Primary Amines.

Sources

Purification methods for peptides modified by 2,5-Dioxopyrrolidin-1-yl heptanoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification methods for peptides modified by 2,5-Dioxopyrrolidin-1-yl heptanoate (NHS-Heptanoate)

Introduction: The Chemistry of Heptanoylation

Welcome to the technical guide for handling peptides modified with This compound (commonly referred to as NHS-Heptanoate ). This modification attaches a heptanoyl group (C7 fatty acid chain) to primary amines (N-terminus or Lysine side chains) via an amide bond.

Unlike standard acetylation (C2), heptanoylation introduces a medium-chain lipid tail. This significantly alters the physicochemical properties of your peptide, often leading to purification challenges such as solubility loss, column retention, and peak broadening.

Key Physicochemical Changes
ParameterChange Post-ModificationTechnical Implication
Mass Shift +112.1 Da Monoisotopic mass increase per conjugation site.
Hydrophobicity Significant Increase Retention time on RP-HPLC will shift later; water solubility decreases.
Isoelectric Point (pI) Decrease Loss of a positive charge (if reacting with Lysine/N-term) lowers the net charge.
UV Absorbance No Change The heptanoyl group does not have a chromophore. Rely on peptide backbone (214 nm) or Trp/Tyr (280 nm).

Module 1: Pre-Purification Diagnostics

Before injecting your sample onto a preparative column, you must perform these diagnostic checks to prevent column clogging and ensure product recovery.

The Solubility Stress Test

Heptanoylated peptides often precipitate in acidic aqueous buffers (like 0.1% TFA).

  • Protocol: Take 10 µL of your crude reaction mix (usually in DMF/DMSO) and add it to 90 µL of your Mobile Phase A (Water + 0.1% TFA).

  • Observation:

    • Clear solution: Proceed to standard C18 purification.

    • Cloudy/Precipitate:STOP. Do not load this onto a column. You require a "Solubilizing Injection Method" (see Module 3).

Analytical Scouting (LC-MS)

Determine the retention shift. Heptanoylated species usually elute 5–15% higher acetonitrile (ACN) concentration than the unmodified peptide.

  • Ghost Peak Warning: The byproduct of the reaction is Heptanoic Acid . It has poor UV absorbance at 280 nm but absorbs at 205-210 nm. It typically elutes earlier than the lipopeptide but can interfere with short peptides.

Module 2: Core Purification Protocol (RP-HPLC)

This protocol is optimized for a standard 10–20 amino acid peptide modified with one heptanoyl group.

Step 1: Column Selection Strategy

Do not default to C18 if your peptide is already hydrophobic. The C7 tail adds significant retentivity.

ColumnSelection Start Analyze Peptide Sequence Hydrophilic Hydrophilic / Short (<15 AA) Start->Hydrophilic Hydrophobic Hydrophobic / Long (>20 AA) Start->Hydrophobic C18 Use C18 Column (Standard Retention) Hydrophilic->C18 C8 Use C8 Column (Prevents irreversible binding) Hydrophobic->C8 C4 Use C4 Column (For aggregation-prone seqs) C8->C4 If peak tailing persists

Figure 1: Decision matrix for stationary phase selection based on peptide hydrophobicity.

Step 2: Mobile Phase Preparation
  • Buffer A: Milli-Q Water + 0.1% TFA (Trifluoroacetic acid).

  • Buffer B: HPLC-grade Acetonitrile (ACN) + 0.1% TFA.

  • Note: Avoid phosphate buffers; they are non-volatile and require a second desalting step.

Step 3: The Gradient

Lipopeptides require a shallower gradient than native peptides to separate the mono-heptanoylated product from di-heptanoylated byproducts (if multiple amines are present).

Time (min)% Buffer BDescription
0–55–10%Injection & Desalting (Divert flow to waste to remove DMF/DMSO)
5–1010% → X%Ramp to 5% below target elution point
10–40 X% → X+20% The Separation Ramp (Slope: ~0.6% B/min)
40–4595%Column Wash (Remove multi-lipidated aggregates)
45–505%Re-equilibration

Target Elution Point (X): If unmodified peptide elutes at 30% B, start your shallow gradient at 30% B. The heptanoylated version will likely elute at 35–45% B.

Module 3: Troubleshooting Guides

Issue 1: Sample Precipitates Upon Injection

Diagnosis: The heptanoyl group causes the peptide to aggregate in the aqueous starting buffer (Buffer A). Solution: Use the "Sandwich Injection" or HFIP Solubilization technique.

  • Dissolution: Dissolve the crude peptide in 50% Hexafluoroisopropanol (HFIP) / 50% DCM or pure Acetic Acid . HFIP disrupts beta-sheet aggregates common in lipopeptides [1].

  • Dilution: Dilute 1:1 with Buffer A immediately before injection.

  • Column Heating: Run the column at 40–60°C . Elevated temperature reduces hydrophobic interaction strength and improves peak symmetry [2].

Issue 2: Cannot Separate Mono- vs. Di-Heptanoylated Species

Diagnosis: If your peptide has a Lysine and an N-terminus, NHS-heptanoate will label both. The hydrophobicity difference between Mono (1x C7) and Di (2x C7) is significant but can cause peak overlap if the gradient is too steep. Solution:

  • Change Selectivity: Switch from Acetonitrile to Isopropanol (IPA) or Methanol as Buffer B. IPA has stronger eluting power for lipids and different selectivity.

  • Protocol: Use ACN/IPA (1:1) as Buffer B.[1]

Issue 3: "Ghost" Peak Contamination

Diagnosis: A persistent peak eluting early in the gradient that has no mass in ESI-MS (or shows m/z ~129 in negative mode). Cause: This is free Heptanoic Acid (hydrolysis byproduct of NHS-heptanoate). It ionizes poorly in positive mode MS and has low UV absorbance. Solution:

  • Monitor 205 nm or 210 nm to see the fatty acid.

  • Ensure your desalting step (0–5 min at low organic) is long enough to wash this out before the gradient starts.

Module 4: Workflow Visualization

The following diagram illustrates the complete lifecycle from reaction to purified lyophilized powder.

PurificationWorkflow cluster_Diagnostics Diagnostics Reaction Reaction: Peptide + NHS-Heptanoate (Solvent: DMF/DMSO, pH 8.3) Quench Quench: Add 0.1% TFA or Hydroxylamine (Stops ester hydrolysis) Reaction->Quench SolubilityCheck Solubility Test (Water + 0.1% TFA) Quench->SolubilityCheck AnalyticalLC Analytical LC-MS (Confirm +112 Da shift) SolubilityCheck->AnalyticalLC PrepLC Prep RP-HPLC (Gradient: 0.5% B/min slope) AnalyticalLC->PrepLC Scale Up Pooling Fraction Pooling (Exclude free Heptanoic Acid) PrepLC->Pooling Lyophilization Lyophilization (Result: Fluffy White Powder) Pooling->Lyophilization

Figure 2: End-to-end workflow for the synthesis and purification of heptanoylated peptides.

Frequently Asked Questions (FAQ)

Q: My heptanoylated peptide is sticking to the plastic tube. How do I recover it? A: Lipopeptides have high affinity for polypropylene. Dissolve your sample in 30% Acetonitrile or use Low-Bind tubes . For critical recovery, glass vials are recommended during the dissolution step.

Q: Can I use standard dialysis to purify this? A: Generally, no . The molecular weight difference between the free NHS-ester/heptanoic acid (~230 Da / ~130 Da) and the peptide is large enough, but lipopeptides form micelles in water. These micelles can trap the small molecule contaminants, preventing them from dialyzing out. RP-HPLC is required to break these hydrophobic interactions [3].

Q: What is the stability of the Heptanoyl-Peptide bond? A: The resulting amide bond is extremely stable, similar to the peptide backbone itself. It is not susceptible to hydrolysis under standard storage conditions, unlike the NHS-ester reagent which hydrolyzes rapidly in water.

References

  • Puri, K. D., et al. (2020). Solubilization of hydrophobic peptides using hexafluoroisopropanol (HFIP) for liquid chromatography. Journal of Chromatography A.

  • Teledyne ISCO. (2016). The Effect of Reverse Phase Chain Length on Peptide Purification.[2] Application Note AN109.[2]

  • ResearchGate Community. (2017). Discussion on C4 vs C18 for hydrophobic protein/peptide purification.

  • Lumiprobe. (2023). NHS Ester Labeling of Biomolecules: Protocols and Troubleshooting.

Sources

Validation & Comparative

A Comparative Guide to Amide Bond Formation: Evaluating 2,5-Dioxopyrrolidin-1-yl heptanoate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the robust and predictable formation of amide bonds is a cornerstone of molecular synthesis. The choice of coupling reagent is a critical decision that dictates reaction efficiency, purity, and ultimately, the success of a synthetic campaign. This guide provides an in-depth, objective comparison of 2,5-Dioxopyrrolidin-1-yl heptanoate, an N-hydroxysuccinimide (NHS) ester, against other prevalent methodologies for amide bond formation. Through supporting experimental data and detailed protocols, this document aims to equip you with the insights necessary to make informed decisions for your specific synthetic challenges.

The Central Role of Activated Esters in Amide Synthesis

The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically uphill process, requiring high temperatures that are often incompatible with complex molecules.[1] To circumvent this, the carboxylic acid is typically "activated" by converting its hydroxyl group into a better leaving group. NHS esters, like this compound, represent a widely utilized class of activated intermediates renowned for their balance of reactivity and stability.[2][3]

This compound is an amine-reactive reagent that forms a stable amide bond with primary and secondary amines. Its utility is widespread, spanning from peptide synthesis to the bioconjugation of proteins and labeling of biomolecules.[3][][5][6]

Mechanism of Action: A Tale of Nucleophilic Acyl Substitution

The efficacy of this compound in amide bond formation lies in a classic nucleophilic acyl substitution mechanism.[][7] The primary amine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the NHS ester. This leads to the formation of a transient tetrahedral intermediate, which then collapses to yield the highly stable amide bond and releases N-hydroxysuccinimide as a water-soluble byproduct.[][5][7]

dot graph "Mechanism_of_NHS_Ester_Amide_Bond_Formation" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4", label="Mechanism of NHS Ester Amide Bond Formation", fontcolor="#202124", fontsize=14, labelloc=t]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fontcolor="#FFFFFF"]; edge [color="#4285F4", penwidth=2];

"amine" [label="R-NH₂ (Amine)", fillcolor="#34A853"]; "nhs_ester" [label="Heptanoyl-NHS Ester", fillcolor="#EA4335"]; "intermediate" [label="Tetrahedral Intermediate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "amide" [label="R-NH-CO-(CH₂)₅CH₃ (Amide)", fillcolor="#4285F4"]; "nhs" [label="N-Hydroxysuccinimide (NHS)", fillcolor="#5F6368"];

"amine" -> "intermediate" [label="Nucleophilic Attack"]; "nhs_ester" -> "intermediate"; "intermediate" -> "amide" [label="Collapse"]; "intermediate" -> "nhs" [label="Leaving Group"]; } /dot

Caption: Nucleophilic attack of a primary amine on the NHS ester carbonyl, forming a tetrahedral intermediate that collapses to the stable amide and NHS byproduct.

Performance Comparison: this compound vs. Alternatives

The landscape of amide bond formation is populated by a variety of reagents, each with its own strengths and weaknesses. Here, we compare NHS-heptanoate with two major classes of alternatives: carbodiimides and uronium/phosphonium salts.

FeatureThis compound (NHS Ester)Carbodiimides (EDC, DCC)Uronium/Phosphonium Salts (HATU, HBTU)
Mechanism Pre-activated ester, direct aminolysisIn situ activation to O-acylisourea intermediate[8][9][10]In situ activation, often via HOBt/HOAt ester[9][11][12]
Reaction Speed Fast (minutes to hours)[]Moderate to FastVery Fast[11][12]
Byproducts N-hydroxysuccinimide (water-soluble)[]Urea derivatives (EDC: water-soluble, DCC: insoluble)[10]Guanidinium/uronium byproducts, HOBt/HOAt
Side Reactions Hydrolysis in aqueous media[7][13][14]Racemization (can be suppressed with additives like HOBt/NHS), N-acylurea formation[9][10][15]Racemization (generally low), guanidinylation of N-terminus[11][12]
Handling Generally stable solids, can be moisture-sensitive[16]EDC is water-soluble; DCC is a waxy solid.[10]Can be explosive (HOBt/HOAt-based), handle with care.[17][18]
Cost Generally moderateEconomicalHigher cost
The Hydrolysis Challenge with NHS Esters

A critical factor to consider when using this compound, especially in bioconjugation, is its susceptibility to hydrolysis in aqueous environments.[7][13] The rate of hydrolysis increases with pH.[7][14] This competing reaction can reduce the efficiency of the desired amidation.[7]

pHTemperature (°C)Half-life of NHS Ester
7.004-5 hours[7][14]
8.04~1 hour[7]
8.6410 minutes[7][13]

Despite this, the aminolysis reaction is typically much faster than hydrolysis, especially at optimal pH ranges (7.2-8.5).[][14]

Experimental Protocols

To provide a practical framework, we present detailed protocols for amide bond formation using this compound and a common carbodiimide-mediated approach.

Protocol 1: Amide Synthesis with this compound

This protocol is suitable for the coupling of an amine to the pre-activated heptanoic acid.

Materials:

  • This compound

  • Primary or secondary amine

  • Anhydrous, amine-free solvent (e.g., DMF, DMSO, or DCM)[5][19][20]

  • Non-nucleophilic buffer (for aqueous reactions, e.g., PBS, Sodium Bicarbonate, pH 7.2-8.5)[7][19]

  • Quenching solution (e.g., 1 M Tris-HCl or glycine)[7]

Procedure:

  • Dissolve the amine in the chosen solvent or buffer to a desired concentration. For aqueous reactions, ensure the pH is between 7.2 and 8.5.[][14]

  • Dissolve this compound in a minimal amount of anhydrous organic solvent (e.g., DMSO or DMF).[5][19] A 1.5 to 10-fold molar excess of the NHS ester is a common starting point.[5][7]

  • Add the NHS ester solution to the amine solution with gentle mixing.

  • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.[5][7][19]

  • (Optional) Quench the reaction by adding the quenching solution to consume any unreacted NHS ester.[7][16]

  • Purify the resulting amide by an appropriate method (e.g., chromatography, extraction, or dialysis).[7][19]

dot graph "NHS_Ester_Workflow" { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4", label="Workflow for Amide Synthesis using NHS Ester", fontcolor="#202124", fontsize=14, labelloc=t]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fontcolor="#FFFFFF"];

"start" [label="Start", shape=ellipse, fillcolor="#34A853"]; "dissolve_amine" [label="Dissolve Amine in Buffer/Solvent (pH 7.2-8.5)", fillcolor="#4285F4"]; "dissolve_nhs" [label="Dissolve NHS-Heptanoate in Anhydrous Solvent", fillcolor="#4285F4"]; "mix" [label="Combine Solutions", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; "incubate" [label="Incubate (RT or 4°C)", fillcolor="#4285F4"]; "quench" [label="Quench Reaction (Optional)", fillcolor="#5F6368"]; "purify" [label="Purify Amide Product", fillcolor="#4285F4"]; "end" [label="End", shape=ellipse, fillcolor="#EA4335"];

"start" -> "dissolve_amine"; "start" -> "dissolve_nhs"; "dissolve_amine" -> "mix"; "dissolve_nhs" -> "mix"; "mix" -> "incubate"; "incubate" -> "quench"; "quench" -> "purify"; "incubate" -> "purify" [style=dashed, label="If no quench"]; "purify" -> "end"; } /dot

Caption: Step-by-step workflow for a typical amide coupling reaction using an NHS ester.

Protocol 2: EDC/NHS-Mediated Amide Synthesis

This protocol describes the in situ activation of heptanoic acid followed by reaction with an amine.

Materials:

  • Heptanoic acid

  • Primary or secondary amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[8]

  • N-hydroxysuccinimide (NHS) (optional, but recommended to improve efficiency)[21]

  • Anhydrous, amine-free solvent (e.g., DMF, DCM)[10]

  • Reaction buffer (for aqueous reactions, e.g., MES buffer, pH 4.5-6.0 for activation step)[21]

Procedure:

  • Dissolve heptanoic acid in the chosen solvent or buffer. If using an aqueous buffer, adjust the pH to 4.5-6.0.[21]

  • Add EDC (1.1-1.5 equivalents) and NHS (1.1-1.5 equivalents) to the heptanoic acid solution.

  • Allow the activation reaction to proceed for 15-30 minutes at room temperature.

  • Add the amine (1.0 equivalent) to the reaction mixture. If the activation was performed in an acidic buffer, adjust the pH to 7.2-8.5 before adding the amine.

  • Stir the reaction at room temperature for 2-4 hours or at 4°C overnight.

  • Purify the product. The water-soluble urea byproduct from EDC can typically be removed by aqueous workup.[10]

Concluding Remarks

This compound stands as a robust and reliable reagent for amide bond formation. Its key advantages lie in the formation of a highly stable amide bond and a water-soluble byproduct, simplifying purification.[][5] While its susceptibility to hydrolysis necessitates careful control of reaction conditions, particularly pH, its high reactivity towards amines often ensures efficient coupling.[][7]

For routine amide synthesis and bioconjugation where the starting materials are readily available in their activated form, NHS esters provide a straightforward and effective solution. In contrast, carbodiimide reagents like EDC offer the flexibility of in situ activation of any carboxylic acid, though this can introduce additional steps and potential side reactions.[21] Uronium salts such as HATU are powerful reagents for challenging couplings, including sterically hindered substrates or those prone to racemization, but come at a higher cost and require careful handling.[11][22]

Ultimately, the selection of the optimal reagent depends on a careful evaluation of the specific substrates, desired reaction conditions, and downstream purification requirements. This guide provides the foundational knowledge and practical protocols to empower researchers to make that choice with confidence.

References

  • Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. [Link]

  • Coupling Reagents - AAPPTEC - Peptides. [Link]

  • Protocol: NHS Ester Labeling of Amino-Biomolecules - Interchim. [Link]

  • Gas Phase Reactivity of Carboxylates with N-Hydroxysuccinimide Esters - PMC - NIH. [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps. [Link]

  • Amide Synthesis - Fisher Scientific. [Link]

  • Coupling Reagents - ResearchGate. [Link]

  • efficient synthesis of primary and secondary amides via reacting esters with alkali metal amidoboranes - PMC. [Link]

  • Bioconjugation Discussion: Reasons for Choosing NHS, TFP, or PFP esters for conjugating to amines | ResearchGate. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC. [Link]

  • Thio-NHS esters are non-innocent protein acylating reagents - PMC. [Link]

  • Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor - NIH. [Link]

  • N-Hydroxysuccinimide Esters: Versatile Tools in Organic Synthesis - Amerigo Scientific. [Link]

  • esters and 3-(2, 5-dioxopyrrolidin-1-yl)acrylate by Terminal Carbonyl Alkynes - The Royal Society of Chemistry. [Link]

  • Amide synthesis by acylation - Organic Chemistry Portal. [Link]

  • Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies. [Link]

  • Making Amides from Carboxylic Acids - Chemistry LibreTexts. [Link]

  • Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - eScholarship.org. [Link]

  • Catalytic Approaches to the Synthesis of Amide Bonds - CORE. [Link]

  • Preparation of activated NHS-esters and their reaction with... - ResearchGate. [Link]

Sources

A Comparative Guide to the Reactivity of 2,5-Dioxopyrrolidin-1-yl heptanoate vs. NHS-acetate in Bioconjugation

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise covalent modification of biomolecules is a foundational technique. N-Hydroxysuccinimide (NHS) esters are the undisputed workhorses for this task, enabling the efficient labeling and crosslinking of proteins, peptides, and other biomolecules by targeting primary amines.[1][2] However, the vast landscape of commercially available NHS esters presents a critical choice: which reagent is best suited for a specific application?

This in-depth guide provides a head-to-head comparison of two structurally distinct NHS esters: 2,5-Dioxopyrrolidin-1-yl heptanoate (hereafter NHS-heptanoate) and NHS-acetate . While both reagents target the same functional group, the nature of their acyl chains—a seven-carbon alkyl chain versus a simple methyl group—imparts significant differences in their reactivity, solubility, and steric profile. Understanding these differences is paramount for designing successful bioconjugation strategies, from simple amine blocking to the complex synthesis of antibody-drug conjugates.

The Molecular Players: Structure and Function

At first glance, both molecules share the same amine-reactive NHS ester group. The key difference lies in the "R-group" attached to the carbonyl, which dictates the molecule's behavior and the nature of the modification introduced onto the target.

  • NHS-acetate is one of the simplest NHS esters. It is primarily used to "cap" or "block" primary amines.[3][4] By reacting an amine with NHS-acetate, the amine is converted into a stable, neutral acetamide group. This is often done to prevent unwanted side reactions in subsequent conjugation steps or to neutralize the positive charge of lysine residues, which can be useful for studying a protein's electrostatic interactions.[4]

  • This compound (NHS-heptanoate) is an NHS ester of heptanoic acid, a seven-carbon saturated fatty acid.[5][6] Its application goes beyond simple blocking; it is used to introduce a moderately long, hydrophobic alkyl chain onto a biomolecule. This can be desirable for creating lipidated peptides to study membrane interactions or for introducing a spacer arm with specific physicochemical properties.

The Core Chemistry: A Tale of Two Competitors

The utility of NHS esters hinges on a fundamental reaction: nucleophilic acyl substitution. A deprotonated primary amine (-NH₂) on a biomolecule, typically the N-terminus or the ε-amino group of a lysine residue, acts as a nucleophile. It attacks the electron-deficient carbonyl carbon of the NHS ester, forming a stable amide bond and releasing N-hydroxysuccinimide as a byproduct.[1][7]

Figure 1. General reaction scheme for NHS ester conjugation with a primary amine.

However, this desired reaction (aminolysis) is in constant competition with an undesirable side reaction: hydrolysis.[8][] In an aqueous environment, water molecules can also attack the NHS ester, cleaving it into an inactive carboxylate and releasing NHS. This competition is the central challenge in NHS ester chemistry.

G NHSEster NHS Ester (Reactive) Conjugate Stable Conjugate (Amide Bond) NHSEster->Conjugate Aminolysis (Desired Reaction) Hydrolyzed Inactive Carboxylate NHSEster->Hydrolyzed Hydrolysis (Competing Reaction) Amine Protein-NH₂ Amine->Conjugate Water H₂O (Buffer) Water->Hydrolyzed

Figure 2. The competition between aminolysis and hydrolysis for an NHS ester.

The success of any conjugation experiment depends on maximizing the rate of aminolysis relative to hydrolysis. This balance is critically influenced by pH, temperature, and the intrinsic properties of the NHS ester itself.[1][7]

Head-to-Head Reactivity Comparison: Heptanoate vs. Acetate

The structural differences between the heptanoyl and acetyl groups directly impact their reactivity through electronic effects, steric hindrance, and solubility.

Electronic Effects

The reactivity of the NHS ester is governed by the electrophilicity of its carbonyl carbon. The long alkyl chain of heptanoate is slightly more electron-donating (positive inductive effect) than the methyl group of acetate. This effect, while minor, pushes electron density towards the carbonyl carbon, making it marginally less electrophilic.

Steric Hindrance

This is arguably the most significant differentiating factor. The heptanoyl group is a bulky, seven-carbon chain, whereas the acetyl group is a compact methyl group. For a successful reaction, the primary amine on the target protein must be able to approach the carbonyl carbon of the NHS ester.

  • NHS-acetate: The small size of the acetyl group presents minimal steric hindrance, allowing it to react efficiently with a wide range of accessible primary amines.[3]

  • NHS-heptanoate: The bulky heptanoyl chain can create significant steric clash, slowing down the reaction rate, particularly with amines located in sterically crowded regions of a protein's surface.[10] The accessibility of the target lysine residue becomes a much more critical factor for successful conjugation.[10]

Hydrophobicity and Solubility

The physicochemical properties of the reagents dictate their behavior in the aqueous buffers required for bioconjugation.

  • NHS-acetate: Being a small molecule, its solubility in aqueous buffers is relatively high, especially in its sulfonated form (Sulfo-NHS-acetate).[3][11]

  • NHS-heptanoate: The C7 alkyl chain makes this molecule significantly more hydrophobic. It will have poor water solubility, necessitating the use of a water-miscible organic co-solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to prepare a stock solution before adding it to the aqueous reaction buffer.[8] This introduces an organic solvent into the reaction, which must typically be kept below 10% to avoid protein denaturation.[7] Furthermore, the hydrophobic chain may engage in non-specific interactions with hydrophobic patches on the protein surface, potentially influencing which lysine residues are preferentially labeled.

Susceptibility to Hydrolysis

The rate of hydrolysis is the primary determinant of an NHS ester's stability in solution. This rate is highly pH-dependent, increasing dramatically as the pH becomes more alkaline.[8][12]

pHTemperature (°C)Half-life of a typical NHS Ester
7.004-5 hours
7.0Ambient~7 hours
8.04~1 hour
8.5Room Temperature125-180 minutes
8.6410 minutes
9.0Room TemperatureMinutes
Sources:[7][12][13]

Experimental Workflow for Empirical Comparison

To move from theoretical prediction to empirical data, a direct comparative experiment is essential. The following workflow provides a robust system for evaluating the performance of NHS-heptanoate and NHS-acetate in a real-world scenario.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_cleanup 3. Purification cluster_analysis 4. Analysis A Prepare Protein Solution (e.g., BSA in PBS, pH 7.4) C1 Reaction A: Protein + NHS-Heptanoate (1 hr, RT) A->C1 C2 Reaction B: Protein + NHS-Acetate (1 hr, RT) A->C2 C3 Control: Protein Only A->C3 B1 Prepare NHS-Heptanoate (Stock in anhydrous DMSO) B1->C1 B2 Prepare NHS-Acetate (Stock in anhydrous DMSO or H₂O) B2->C2 D1 Quench & Purify (e.g., Desalting Column) C1->D1 D2 Quench & Purify (e.g., Desalting Column) C2->D2 D3 Purify (e.g., Desalting Column) C3->D3 E Quantify Degree of Labeling (DOL) (e.g., TNBSA Assay or Mass Spec) D1->E D2->E D3->E

Figure 3. Experimental workflow for comparing NHS ester reactivity.
Protocol: Comparative Labeling of Bovine Serum Albumin (BSA)

This protocol describes a method to directly compare the amine-modification efficiency of NHS-heptanoate and NHS-acetate.

Materials:

  • Bovine Serum Albumin (BSA)

  • This compound

  • NHS-acetate (or Sulfo-NHS-acetate)

  • Reaction Buffer: 0.1 M sodium phosphate, 150 mM NaCl, pH 7.4

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

Procedure:

  • Prepare Protein Solution: Dissolve BSA in the Reaction Buffer to a final concentration of 5 mg/mL.

  • Prepare NHS Ester Stocks:

    • Immediately before use, dissolve NHS-heptanoate in anhydrous DMSO to a concentration of 20 mM.

    • Immediately before use, dissolve NHS-acetate in anhydrous DMSO or ultrapure water to a concentration of 20 mM.[4]

  • Initiate Reactions:

    • Set up three separate reaction tubes containing the BSA solution.

    • To Tube 1 (NHS-heptanoate): Add a 20-fold molar excess of the NHS-heptanoate stock solution.

    • To Tube 2 (NHS-acetate): Add a 20-fold molar excess of the NHS-acetate stock solution.

    • To Tube 3 (Control): Add an equivalent volume of DMSO (or the solvent used for the stocks).

  • Incubation: Gently mix the reactions and incubate at room temperature for 1 hour.[7]

  • Quench Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 50 mM. Incubate for an additional 15 minutes.

  • Purify Conjugate: Remove excess, unreacted reagent and byproducts from each reaction mixture by passing the solutions through separate desalting columns, eluting with PBS pH 7.4.

  • Analysis: Determine the degree of labeling (DOL) or, in this case, the degree of amine blocking, for each sample. This can be achieved using a TNBSA assay, which quantifies the number of remaining primary amines. A lower number of remaining amines indicates a higher degree of modification. Alternatively, intact protein mass spectrometry can precisely measure the number of acyl groups added to the protein.[14][15]

Summary and Recommendations

The choice between NHS-heptanoate and NHS-acetate is not about which is "better," but which is the correct tool for the intended application. Their differing properties, driven by the nature of their acyl chains, make them suitable for distinct tasks.

FeatureThis compoundNHS-acetate
Acyl Group Heptanoyl (-CO(CH₂)₅CH₃)Acetyl (-COCH₃)
Predicted Reactivity Moderate; slightly lower due to electronics and sterics.High; less steric hindrance and slightly more electrophilic.
Steric Hindrance High; bulky C7 chain can limit access to crowded amine sites.Low; small methyl group allows for broad reactivity.
Solubility Low in aqueous buffers; requires organic co-solvent (DMSO/DMF).Moderate to high; Sulfo-NHS version is highly water-soluble.[11]
Hydrophobicity High; introduces a hydrophobic C7 alkyl chain.Low; introduces a small, minimally perturbing acetyl group.
Primary Application Introducing a hydrophobic moiety or a C7 spacer arm.Efficiently blocking/capping primary amines.[3][4]
Application-Specific Recommendations:
  • Choose NHS-acetate when:

    • Your primary goal is to block primary amines to prevent them from participating in a subsequent reaction.

    • You need to neutralize the positive charge of lysine residues with minimal structural perturbation.

    • You require a fast, efficient reaction with a wide range of accessible amines.

  • Choose this compound when:

    • Your goal is to covalently attach a hydrophobic C7 alkyl chain to a biomolecule.

    • You are creating lipidated peptides or proteins to study membrane association.

    • The target amine is known to be highly accessible and not sterically hindered.

    • You are prepared to optimize reaction conditions to account for potentially slower kinetics and the need for an organic co-solvent.

By understanding the fundamental chemical principles that differentiate these two reagents, researchers can make informed decisions, leading to more efficient, predictable, and successful bioconjugation outcomes.

References

  • Glen Research. (n.d.). Glen Report 33-13: Application Note – Protein Labeling with NHS Esters. Retrieved from [Link]

  • Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]

  • Abberior Instruments. (n.d.). NHS ester protocol for labeling proteins. Retrieved from [Link]

  • Rob, A. R., et al. (2026). Quantitative Mapping of NHS Ester–Protein Reactivity Using Native Top-Down Mass Spectrometry. ACS Publications. Retrieved from [Link]

  • University of Washington Department of Chemistry. (2026). Quantitative Mapping of NHS Ester–Protein Reactivity Using Native Top-Down Mass Spectrometry. Retrieved from [Link]

  • Valenti, L. E., et al. (2014). Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. Langmuir. Retrieved from [Link]

  • Gunnoo, S. B., & Madder, A. (2016). Context‐Dependence of the Reactivity of Cysteine and Lysine Residues. ChemBioChem. Retrieved from [Link]

  • Brodbelt, J. S., et al. (2014). Gas Phase Reactivity of Carboxylates with N-Hydroxysuccinimide Esters. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • Siwawannapong, K., et al. (2025). Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution. New Journal of Chemistry. Retrieved from [Link]

  • Distefano, M. D., et al. (2019). Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms. Bioconjugate Chemistry. Retrieved from [Link]

  • Interchim. (n.d.). NHS-Acetate & Amine modifiers. Retrieved from [Link]

  • G-Biosciences. (2015). How to determine reactivity of NHS esters on biotinylation and cross-linking reagents. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind Sulfo-NHS Acetate: A Key Reagent in Modern Biotechnology. Retrieved from [Link]

  • Kalk, A., et al. (2007). Selective acylation of primary amines in peptides and proteins. Analytical and Bioanalytical Chemistry. Retrieved from [Link]

Sources

Comparative Guide: Biological Half-Life of Heptanoylated vs. Acetylated Proteins

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Acetylation (C2) and Heptanoylation (C7) as strategies for modifying protein and peptide stability. While both modifications cap the N-terminus or lysine side chains, their impact on biological half-life (


) differs fundamentally due to distinct mechanisms of action.
  • Acetylation (C2): Primarily functions as a "capping" mechanism. It stabilizes proteins by blocking N-terminal exopeptidases and preventing N-degron ubiquitination. It offers minimal hydrophobicity and negligible albumin binding.

  • Heptanoylation (C7): A "medium-chain" lipidation. It provides superior steric protection against endopeptidases and increases lipophilicity (LogP), enabling membrane anchoring and transient albumin interaction. However, it falls short of the "albumin depot" effect seen with long-chain fatty acids (C14–C18).

Key Takeaway: Acetylation is the baseline standard for preventing N-terminal degradation (


 extension: minutes). Heptanoylation is a functional lipidation that enhances membrane permeability and receptor activation (e.g., Ghrelin analogs) but provides only intermediate half-life extension (

extension: minutes to hours) compared to palmitoylation (days).

Mechanistic Basis of Stability

To select the correct modification, one must understand the causality behind the half-life extension.

Acetylation (C2): The "Exopeptidase Shield"

Acetylation adds a small acetyl group (


) to the N-terminus or 

-amino group of Lysine.
  • Mechanism: It neutralizes the positive charge of the amine. This prevents recognition by aminopeptidases (which require a free N-terminal amine) and E3 ubiquitin ligases (N-end rule pathway).

  • Limitation: It does not increase the hydrodynamic radius or hydrophobicity enough to prevent renal filtration (cutoff ~60 kDa).

Heptanoylation (C7): The "Hydrophobic Anchor"

Heptanoylation adds a 7-carbon fatty acyl chain (


).
  • Mechanism:

    • Steric Hindrance: The bulkier C7 chain physically blocks protease access more effectively than C2.

    • Membrane Partitioning: The increased lipophilicity allows the peptide to transiently associate with cell membranes, reducing the concentration of free peptide available for soluble proteases.

    • Albumin Interaction (Weak): Human Serum Albumin (HSA) has hydrophobic binding pockets. While C14-C18 chains bind HSA tightly (

      
       in nM range), C7 binds weakly (
      
      
      
      in
      
      
      M range). This provides a "transient shielding" effect, slightly reducing renal clearance compared to C2.
Mechanistic Pathway Diagram

StabilityMechanism Peptide Native Peptide Acetyl Acetylation (C2) (Charge Neutralization) Peptide->Acetyl Modification Heptanoyl Heptanoylation (C7) (Lipophilicity + Steric Bulk) Peptide->Heptanoyl Modification Exopeptidase Aminopeptidase Attack Peptide->Exopeptidase Rapid Degradation Acetyl->Exopeptidase Blocks Renal Renal Filtration (<60 kDa) Acetyl->Renal Rapid Clearance (No Size Increase) Heptanoyl->Exopeptidase Blocks (Steric) Heptanoyl->Renal Delayed Clearance Albumin Albumin (HSA) Interaction Heptanoyl->Albumin Weak/Transient Binding Membrane Membrane Partitioning Heptanoyl->Membrane Local Depot

Caption: Comparative fate of Acetylated vs. Heptanoylated peptides. Acetylation blocks degradation but not filtration. Heptanoylation delays filtration via transient hydrophobic interactions.

Comparative Performance Analysis

The following data summarizes the physicochemical and pharmacokinetic differences.

FeatureAcetylated Protein (C2)Heptanoylated Protein (C7)Impact on

Molecular Weight Add. +42 Da+112 DaNegligible effect on filtration size.
Hydrophobicity (LogP) Low (Hydrophilic)Medium (Amphiphilic)C7 increases membrane retention.
Protease Resistance High (Exopeptidases only)High (Exo + Endopeptidases)C7 steric bulk protects internal sites better.
Albumin Affinity (

)
None (

)
Weak (

)
C7 offers slight protection; C2 offers none.
Renal Clearance Rapid (Glomerular filtration)Moderate (Retarded by HSA/Membrane)C7 extends circulation time modestly.
Typical

2–10 Minutes20–60 MinutesC7 provides ~3-5x extension over C2.
Critical Insight: The "Chain Length" Threshold

Research on acylated peptides (e.g., Ghrelin, GLP-1) indicates a non-linear relationship between chain length and half-life.

  • C2 (Acetyl): Baseline stability.

  • C7 (Heptanoyl): "Goldilocks" zone for receptor activation (e.g., GHSR1a) but suboptimal for systemic half-life.

  • C16 (Palmitoyl): The threshold for high-affinity albumin binding (

    
    ), resulting in half-lives of 12+ hours .
    

Note: If your goal is purely half-life extension >12 hours, Heptanoyl is likely insufficient, and you should consider Palmitoyl (C16) or Stearyl (C18).

Experimental Protocols

To validate these differences in your specific protein of interest, follow this comparative workflow.

Synthesis: Solid-Phase Peptide Synthesis (SPPS)

Objective: Site-specific modification of the N-terminus.

  • Resin Loading: Use Rink Amide resin for C-terminal amidation (common for stability).

  • Coupling: Standard Fmoc chemistry.

  • N-Terminal Modification (Split Resin):

    • Batch A (Acetyl): React with Acetic Anhydride (10 eq) + Pyridine (10 eq) in DCM for 30 min.

    • Batch B (Heptanoyl): React with Heptanoic Acid (5 eq) + HATU (4.9 eq) + DIPEA (10 eq) in DMF for 2 hours.

    • Note: Heptanoic acid is less reactive than acetic anhydride; longer coupling times are required.

  • Cleavage: TFA/TIS/H2O (95:2.5:2.5).

  • Purification: RP-HPLC (C18 column). Expect Heptanoylated peptide to elute significantly later (higher %ACN) than Acetylated peptide.

In Vitro Plasma Stability Assay

Objective: Determine biological half-life (


) in a relevant matrix.
  • Preparation: Pool human or rat plasma (heparinized). Pre-warm to 37°C.

  • Spiking: Add peptide (Acetylated or Heptanoylated) to plasma at a final concentration of 10

    
    M. Ensure <1% DMSO content.
    
  • Incubation: Incubate at 37°C with gentle shaking.

  • Sampling:

    • Timepoints: 0, 5, 15, 30, 60, 120, 240 minutes.

    • Aliquot 50

      
      L plasma into 200 
      
      
      
      L ice-cold Acetonitrile (with internal standard) to precipitate proteins and stop reaction.
  • Analysis: Centrifuge (10,000g, 10 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(concentration) vs. time. The slope

    
     gives 
    
    
    
    .
Workflow Visualization

ExperimentalWorkflow Start Synthesize Peptide Backbone (Fmoc-SPPS) Split Split Resin Start->Split Mod_Ac Add Acetic Anhydride (Acetylation) Split->Mod_Ac Mod_Hept Add Heptanoic Acid + HATU (Heptanoylation) Split->Mod_Hept HPLC HPLC Purification (Check Retention Time) Mod_Ac->HPLC Mod_Hept->HPLC Assay Plasma Stability Assay (37°C Incubation) HPLC->Assay Result Calculate Half-Life (T1/2) via LC-MS/MS Assay->Result

Caption: Workflow for parallel synthesis and pharmacokinetic evaluation of C2 vs C7 modified peptides.

References

  • Zorzi, A., et al. (2017). "Acylated heptapeptide binds albumin with high affinity and application as tag furnishes long-acting peptides."[1] Nature Communications.[1] (Demonstrates the principle of albumin binding for half-life extension, noting the chain-length dependence).

  • Komaniecki, G., et al. (2021). "Lysine Fatty Acylation: Regulatory Enzymes, Research Tools, and Biological Function."[2] Frontiers in Cell and Developmental Biology. (Reviews the biological role of lysine acylation, including heptanoylation).

  • Hanna, C., et al. (2021). "The effect of fatty diacid acylation of human PYY3-36 on Y2 receptor potency and half-life in minipigs." Scientific Reports. (Provides comparative data on chain length C14-C20 vs shorter chains regarding albumin binding).

  • Dahms, S.O., et al. (2023). "N-terminal acetylation can stabilize proteins independent of their ubiquitination." Nature Communications.[1] (Defines the mechanism of Acetylation-mediated stability).

  • Creative Peptides. "Peptide-Fatty Acid Conjugation Services." (General industry protocols for C8/C16 conjugation).

Sources

Comparative study of fatty acid NHS esters and 2,5-Dioxopyrrolidin-1-yl heptanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide presents a technical comparison between 2,5-Dioxopyrrolidin-1-yl heptanoate (NHS-Heptanoate, C7) and traditional Long-Chain Fatty Acid NHS Esters (e.g., NHS-Palmitate, C16; NHS-Stearate, C18).

While both reagents utilize N-hydroxysuccinimide (NHS) chemistry to lipidate proteins via lysine residues, their physicochemical behaviors diverge significantly. NHS-Heptanoate (C7) offers superior solubility and reaction kinetics, making it ideal for tuning cell permeability and surface hydrophobicity without inducing protein aggregation. In contrast, NHS-Palmitate (C16) is the industry standard for serum half-life extension via albumin binding but presents significant challenges regarding solubility, micelle formation, and steric hindrance during conjugation.

Chemical Basis & Structural Comparison

The fundamental difference lies in the aliphatic chain length, which dictates the reagent's Critical Micelle Concentration (CMC) and its interaction with the aqueous solvent shell of the target protein.

FeatureThis compound NHS-Palmitate (Representative Long-Chain)
Chain Length Medium Chain (C7)Long Chain (C16)
Molecular Weight ~227.26 g/mol ~353.50 g/mol
Hydrophobicity (LogP) Moderate (~2.5)High (> 6.0)
Physical State Viscous Oil / Low-melting SolidWaxy Solid
Primary Utility Cell Permeability, Surface TuningAlbumin Binding (Half-life Extension)
Expert Insight: The Micelle Factor
  • NHS-Palmitate: Acts as a surfactant. In aqueous buffers, it rapidly forms micelles or precipitates if the organic co-solvent concentration is too low. These micelles can "bury" the reactive NHS ester group, drastically reducing conjugation efficiency.

  • NHS-Heptanoate: Possesses a much higher CMC. It remains molecularly dispersed in reaction mixtures containing 10-20% DMSO, allowing for faster and more stoichiometric labeling of surface lysines.

Solubility & Handling Profiles

The "User Experience" of these chemistries is defined by their solubility. Poor handling of long-chain esters is the #1 cause of failed lipidation experiments.

Solubility Data & Solvent Requirements
ParameterNHS-Heptanoate (C7)NHS-Palmitate (C16)
Preferred Organic Solvent DMSO or DMFDMSO (Anhydrous required)
Max Stock Conc. > 100 mg/mL10 - 20 mg/mL (Precipitation risk)
Aqueous Stability Moderate; hydrolyzes in minutes at pH 8.Low; precipitates immediately upon buffer contact if mixing is poor.
Reaction Buffer Compatibility PBS, HEPES, Bicarbonate (pH 7.5-8.5)Requires Deoxycholate or high % Organic solvent to maintain solubility.

Critical Protocol Note: When using NHS-Palmitate, the reaction mixture often turns cloudy (milky) upon addition to the protein. This indicates precipitation/micelle formation. NHS-Heptanoate reactions typically remain clear.

Conjugation Kinetics & Efficiency

The reaction mechanism for both is nucleophilic attack by a primary amine (Lysine ε-amino) on the NHS ester carbonyl. However, the effective rate differs due to steric shielding.

Reaction Pathway Diagram

The following diagram illustrates the competing pathways: productive Conjugation (Amide Bond) vs. non-productive Hydrolysis.

ReactionPathways cluster_kinetics Kinetic Differentiator Reagent NHS-Fatty Acid (C7 or C16) Intermediate Tetrahedral Intermediate Reagent->Intermediate Attack Waste Free Fatty Acid (Precipitate/Soap) Reagent->Waste Hydrolysis (Competes) Protein Protein-NH2 (Lysine) Protein->Intermediate + Water H2O (Hydrolysis) Water->Waste + Product Lipidated Protein (Stable Amide) Intermediate->Product Aminolysis (Major Path C7) NHS NHS Group (Leaving Group) Intermediate->NHS Note C16 forms micelles, slowing Aminolysis and promoting Hydrolysis.

Caption: Comparative reaction pathways. Note that long-chain aggregation (C16) often biases the system toward hydrolysis or precipitation rather than productive conjugation.

Functional Impact: Albumin Binding & Pharmacokinetics[1][2]

This is the decision gate for drug developers. Why are you lipidating?

  • The "Goldilocks" Zone (C7 - Heptanoate):

    • Albumin Binding: Weak/Transient. C7 is too short to occupy the high-affinity fatty acid binding sites (FA1-FA7) on Human Serum Albumin (HSA) effectively compared to C16/C18.

    • Effect: It does not significantly extend serum half-life.

    • Utility: Increases lipophilicity for membrane interaction or cell penetration without the "sticky" aggregation issues of palmitoylation.

  • The Half-Life King (C16 - Palmitate):

    • Albumin Binding: High Affinity (

      
       in nanomolar range).
      
    • Effect: The albumin-drug complex evades renal filtration (size exclusion) and utilizes FcRn recycling.

    • Utility: Standard for long-acting peptide therapeutics (e.g., Liraglutide analogs).

Experimental Protocols
Reagents Required
  • Target Protein: 1–5 mg/mL in PBS (pH 7.4). Must be amine-free (No Tris/Glycine).[1]

  • NHS-Ester:

    • Option A: this compound (Dissolve in dry DMSO).

    • Option B: NHS-Palmitate (Dissolve in dry DMSO, heat to 37°C if needed).

  • Desalting Column: Zeba Spin or PD-10 (for purification).

Step-by-Step Workflow
  • Preparation:

    • Calculate the molar excess.

      • For C7: Use 5–10x molar excess over protein.

      • For C16: Use 10–20x molar excess (to account for precipitation loss).

  • Solubilization (Critical):

    • Dissolve the NHS ester in anhydrous DMSO immediately before use.

    • Warning: Do not store NHS ester stocks in DMSO; moisture will hydrolyze them.

  • Conjugation:

    • Add the DMSO/NHS solution to the protein dropwise while vortexing gently.

    • Final Solvent Conc: Keep DMSO < 10% (v/v) to avoid protein denaturation.

    • For C16: If the solution turns cloudy, adding 0.1% Deoxycholate can help solubilize the fatty acid.

  • Incubation:

    • Incubate at Room Temperature (20–25°C) for 1 hour or at 4°C for 4 hours .

  • Quenching:

    • Add 1M Glycine (pH 8.0) to a final concentration of 50mM to stop the reaction.

  • Purification:

    • C7: Standard desalting column (Sephadex G-25).

    • C16: Requires a hydrophobic interaction column or extensive dialysis against PBS + 0.05% Tween-20 to remove non-covalently associated fatty acid micelles.

Decision Matrix: Which to Choose?

DecisionMatrix Start Start: Define Goal Goal1 Goal: Extend Half-Life (Albumin Binding) Start->Goal1 Goal2 Goal: Cell Permeability / Surface Tuning Start->Goal2 UseC16 Use NHS-Palmitate (C16) *Requires organic co-solvents *High Albumin Affinity Goal1->UseC16 UseC7 Use NHS-Heptanoate (C7) *Better Solubility *Low Aggregation Risk Goal2->UseC7 Warning Warning: Check Protein Stability in 10% DMSO UseC16->Warning

Caption: Selection logic based on the intended pharmacological outcome.

References
  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.[2] (The definitive source for NHS chemistry protocols).

  • Curry, S., et al. (2000). "Crystallographic analysis reveals common modes of binding of medium and long-chain fatty acids to human serum albumin." Journal of Molecular Biology. (Defines the structural basis of C7 vs C16 binding).

  • BOC Sciences. "NHS Esters for Antibody Labeling." (Technical overview of NHS kinetics).

  • Thermo Fisher Scientific. "NHS and Sulfo-NHS Instructions." (Standard protocols for handling NHS esters).

  • Hamilton, J. A. (1989). "Medium-chain fatty acid binding to albumin and transfer to phospholipid bilayers." PNAS. (Contrasts kinetics of medium vs long chain fatty acids).

Sources

Safety Operating Guide

2,5-Dioxopyrrolidin-1-yl Heptanoate: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide for Laboratory Safety & Waste Management

Part 1: Immediate Action & Safety Profile

This guide provides a validated protocol for the disposal of 2,5-Dioxopyrrolidin-1-yl heptanoate (also known as Succinimidyl Heptanoate ).[1] As a lipophilic N-hydroxysuccinimide (NHS) ester, this compound presents specific challenges regarding solubility and reactivity that standard "down the drain" protocols fail to address.[1]

⚠️ Emergency Response Card
Hazard Class Immediate Action
Skin Contact Acylation Risk: This compound reacts with skin proteins.[1] Wash immediately with soap and water for 15 minutes.[2][3] Do not use alcohol (increases permeation).
Eye Contact Rinse cautiously with water for 15 minutes.[1][2][3][4] Remove contact lenses.[1][2][3][4] Seek medical attention immediately.
Inhalation Move to fresh air.[1][2][3][4] If breathing is difficult, give oxygen.[1] This powder is a respiratory irritant.
Spill (Solid) Do not sweep dry dust (aerosol risk).[1] Cover with wet paper towels (to initiate hydrolysis), then scoop into a waste container.[1]

Part 2: Technical Assessment & Pre-Disposal Logic

To dispose of this chemical safely, you must understand its reactivity. This compound is an amine-reactive crosslinker .[1][5]

  • The Mechanism of Hazard: It functions by attacking primary amines (

    
    ) on proteins to form stable amide bonds, releasing N-hydroxysuccinimide (NHS).[1][6]
    
  • The Hydrophobic Factor: Unlike short-chain NHS esters, the heptanoate (C7) chain renders this molecule hydrophobic .[1]

    • Critical Insight: You cannot simply dump this into a beaker of water to quench it. It will precipitate/aggregate, shielding the reactive core from hydrolysis. You must use a co-solvent system (DMSO/DMF) to ensure effective deactivation.

  • Decomposition Products: Upon hydrolysis or quenching, it breaks down into:

    • Heptanoic Acid: A fatty acid with a rancid, vinegary odor.[1]

    • N-Hydroxysuccinimide (NHS): A mild irritant.[1]

Chemical Property Table
PropertyDataOperational Implication
CAS Number 104943-22-8Use for waste labeling/manifests.[1]
Solubility Soluble in DMSO, DMF, CHCl3.[1] Poor in water.[1]Do not use purely aqueous buffers for quenching.
Reactivity Moisture sensitive; reacts with amines.[1][5]Keep dry until ready to quench.
RCRA Status Not P-listed or U-listed.[1]Regulated as "Chemical Waste" (often D001 if in flammable solvent).

Part 3: Step-by-Step Disposal Protocols

Scenario A: Disposal of Unused/Expired Solid

Best for: Old bottles found in the fridge or excess dry reagent.

Do not quench solid waste. Attempting to dissolve and quench large quantities of solid reagent creates unnecessary liquid waste and potential exotherms.

  • Containment: Keep the chemical in its original vial if possible. Ensure the cap is tight.

  • Secondary Packaging: Place the vial inside a clear, sealable plastic bag (e.g., Ziploc) to contain any potential leakage.

  • Labeling: Attach a hazardous waste tag.

    • Chemical Name: this compound.[1][7][8][9]

    • Hazard Checkbox: Irritant, Toxic.[1]

  • Disposal: Place in the Solid Hazardous Waste drum for incineration.

Scenario B: Disposal of Reaction Mixtures & Liquid Waste (The Quenching Protocol)

Best for: Leftover reaction solutions, stock solutions in DMSO/DMF, or glassware rinsate.

The "Self-Validating" Quench System: This protocol ensures the reactive NHS ester is consumed before it enters the waste stream, preventing downstream reactions with other waste components.

Reagents Needed:

  • Solvent: DMSO or DMF (if compound is not already dissolved).

  • Quench Buffer: 1M Tris-HCl (pH 8.0) OR 1M Glycine.[10]

  • Validation: pH strips.

Protocol:

  • Solubilization: If the waste is a precipitate or residue, dissolve it in a minimal amount of DMSO or DMF.

  • The Quench: Add Quench Buffer to the organic waste solution at a 1:10 ratio (1 mL buffer per 10 mL waste).

    • Why? The primary amines in Tris/Glycine react with the NHS ester faster than water hydrolysis (aminolysis >> hydrolysis).

  • Incubation: Vortex and let stand for 30-60 minutes at room temperature.

    • Reaction:

      
      
      
  • Validation (Smell & pH):

    • Smell: A faint smell of rancid fat (heptanoic acid) indicates the ester has cleaved (though the amide bond formation is the primary goal, some hydrolysis always occurs).

    • pH Check: Ensure pH is neutral to slightly basic (7-9).[1] If acidic, add more Tris.[1]

  • Final Disposal: Pour the quenched mixture into the Solvent/Organic Waste container.

    • Note: Do not pour down the sink.[11] Even quenched, the solvents (DMSO/DMF) are not drain-safe in most jurisdictions.[1]

Part 4: Waste Stream Decision Matrix

The following diagram illustrates the logical flow for determining the correct disposal path.

DisposalFlow Start Waste: this compound StateCheck Determine Physical State Start->StateCheck Solid Solid (Powder/Vial) StateCheck->Solid Liquid Liquid (Solution/Reaction) StateCheck->Liquid SolidPkg Double Bag & Label (Do Not Quench) Solid->SolidPkg SolventCheck Is it dissolved? Liquid->SolventCheck SolidBin Solid Hazardous Waste (Incineration) SolidPkg->SolidBin Dissolve Dissolve in DMSO/DMF SolventCheck->Dissolve No (Precipitate) QuenchStep Add 1M Tris or Glycine (Ratio 1:10) SolventCheck->QuenchStep Yes Dissolve->QuenchStep Wait Wait 30-60 mins (Aminolysis) QuenchStep->Wait LiquidBin Organic/Solvent Waste Container Wait->LiquidBin

Figure 1: Decision matrix for segregating solid vs. liquid NHS-ester waste streams to ensure safety and compliance.

Part 5: Regulatory Compliance (RCRA & EPA)

While this compound is not explicitly listed on the EPA's P-List (acutely toxic) or U-List (toxic), it must be managed as hazardous waste under the "Cradle-to-Grave" responsibility.[1]

  • Waste Codes:

    • Unused Solid: Generally classified as non-regulated chemical waste unless your institution mandates all organic synthesis reagents be treated as hazardous (Recommended).

    • Quenched Liquid: Likely carries D001 (Ignitability) if dissolved in flammable solvents, or F-listed codes if spent halogenated solvents were used.[1]

  • Container Management:

    • Empty vials must be triple-rinsed with a solvent capable of dissolving the residue (DMSO/Ethanol) before being discarded in glass trash.

    • Collect the rinsate into the liquid organic waste container.

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[12] 40 CFR Part 261.[1][13] Retrieved from [Link][1]

Sources

Operational Safety & PPE Protocol: Handling 2,5-Dioxopyrrolidin-1-YL Heptanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,5-Dioxopyrrolidin-1-YL heptanoate (commonly Succinimidyl heptanoate or NHS-Heptanoate ) is a membrane-permeant, amine-reactive crosslinker used to attach heptanoic acid moieties to proteins and peptides.[1]

The Safety Paradox: While the hydrolysis byproducts (heptanoic acid and N-hydroxysuccinimide) are relatively low-toxicity, the intact reagent is a potent acylating agent. It does not distinguish between the lysine residues in your target protein and the keratin/collagen in your skin or corneas.

This guide synthesizes chemical hygiene with practical application science to ensure researcher safety and experimental success.

Hazard Mechanism & Risk Assessment

To select the correct PPE, one must understand the molecular behavior of the reagent.

  • Primary Hazard (Acylation): The N-hydroxysuccinimide (NHS) ester group is an electrophile that reacts rapidly with primary amines (

    
    ) at physiologic pH (7.2–8.5). Upon contact with skin or mucous membranes, it covalently modifies proteins, potentially leading to sensitization and irreversible tissue damage [1][2].
    
  • Secondary Hazard (Hydrolysis): In the presence of moisture, the reagent hydrolyzes to release heptanoic acid . While less toxic, heptanoic acid has a rancid, disagreeable odor (like rancid fat) and is a skin irritant.

    • Operational Insight: If your stock bottle smells strongly of rancid fat, the reagent has likely hydrolyzed and lost potency.

  • Carrier Solvent Hazard: This reagent is typically solubilized in DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).[1] These solvents are skin-permeable and can "carry" the toxic reagent through standard nitrile gloves into the bloodstream [3].

Personal Protective Equipment (PPE) Matrix

Standard lab PPE is insufficient if the carrier solvent is ignored. The following matrix accounts for both the solid reagent and the solubilized form.

PPE CategoryRecommendationScientific Rationale
Hand Protection (Solid) Nitrile Gloves (Min 0.11 mm thickness)Sufficient for handling the dry powder. Latex is protein-based and should be avoided to prevent potential cross-linking on the glove surface.
Hand Protection (Solution) Double-Gloving or Laminate Liners CRITICAL: DMSO and DMF permeate standard nitrile in <10 minutes [3]. If splashing occurs, the solvent carries the NHS-ester to the skin. Protocol: Wear two pairs of nitrile gloves. Immediately change the outer pair upon any splash contact.
Eye Protection Chemical Splash Goggles Safety glasses are insufficient for powders that can become airborne or reactive liquids that can splash. NHS esters cause severe eye irritation (H319).
Respiratory Fume Hood (Face velocity 80–100 fpm)Prevents inhalation of dust during weighing and solvent vapors during solubilization. If hood is unavailable, a NIOSH N95 is the absolute minimum (not recommended).
Body Protection Lab Coat (Buttoned, long sleeves)Prevents incidental contact. Tyvek sleeves recommended if working with large volumes (>50 mL).
Operational Workflow & Logic

The following diagram illustrates the critical path for handling NHS-Heptanoate. Note the emphasis on Equilibration to prevent hydrolysis.

NHS_Handling_Workflow Storage Storage (-20°C, Desiccated) Equilibrate Equilibration (Warm to RT, Unopened) Storage->Equilibrate 30-60 mins Weighing Weighing (Low Humidity, Anti-static) Equilibrate->Weighing Prevent Condensation Weighing->Storage Reseal w/ Desiccant Solubilization Solubilization (Anhydrous DMSO/DMF) Weighing->Solubilization Immediate Use Reaction Conjugation (pH 7.2-8.5, Amine-Free) Solubilization->Reaction Dropwise Addition Quench Quenching (Tris or Glycine) Reaction->Quench Stop Reaction Waste Disposal (Organic Stream) Quench->Waste

Figure 1: Operational workflow emphasizing moisture control to preserve reagent reactivity.

Step-by-Step Technical Protocol
Phase A: Preparation & Equilibration
  • Retrieve from Storage: Remove the container from the -20°C freezer.

  • The "Do Not Open" Rule: Place the bottle in a desiccator or on the bench and allow it to warm to room temperature (approx. 30–60 minutes).

    • Mechanism:[2] Opening a cold bottle introduces atmospheric moisture, which condenses on the hygroscopic powder, causing immediate hydrolysis and degradation [4].

  • Environment: Ensure the workspace is free of primary amine buffers (Tris, Glycine) which will neutralize the reagent before it reaches your target.[1][3]

Phase B: Weighing & Solubilization
  • Anti-Static Measures: NHS esters are often fluffy, electrostatic powders. Use an anti-static gun or polonium strip if available to prevent powder dispersal.

  • Weighing: Weigh quickly into a dry microcentrifuge tube.

  • Solvent Selection: Dissolve immediately before use in anhydrous DMSO or DMF.

    • Concentration: Typical stock concentration is 10–100 mM.

    • Stability:[4]Do not store stock solutions. The half-life of NHS esters in aqueous solution at pH 7 is minutes to hours; in "anhydrous" DMSO that has absorbed air moisture, it degrades in days [5].

Phase C: Reaction & Quenching
  • Conjugation: Add the NHS-heptanoate solution to your protein sample (dissolved in PBS, Borate, or Carbonate buffer, pH 7.2–8.5).

    • Solvent Limit: Keep final DMSO/DMF concentration <10% to avoid protein denaturation.

  • Quenching: After the reaction (typically 30–60 mins), add a primary amine buffer (e.g., 1M Tris, pH 8.0) to a final concentration of 10–20 mM.

    • Purpose: This reacts with any remaining active ester, preventing it from reacting with downstream equipment or personnel [4].

Emergency Response & Disposal
Accidental Exposure [5]
  • Skin Contact: Wash immediately with soap and copious water. The water will hydrolyze any unreacted ester, and the soap removes the organic carrier solvent. Do not use ethanol/methanol initially, as this may increase skin permeation of the solvent.

  • Eye Contact: Flush with water for 15 minutes. Seek medical attention, bringing the SDS (Safety Data Sheet).

Disposal Protocol
  • Quench Waste: Add Tris or Ethanolamine to waste solutions containing unreacted ester. Allow to sit for 30 minutes.

  • Segregation:

    • Solid Waste: Contaminated gloves/weigh boats go into "Hazardous Solid Waste."

    • Liquid Waste: Dispose of in the "Organic Solvents" stream (due to DMSO/DMF content). Do not pour down the drain.

References
  • PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Dioxopyrrolidin-1-YL heptanoate
Reactant of Route 2
Reactant of Route 2
2,5-Dioxopyrrolidin-1-YL heptanoate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.